Acid Red 186
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
52677-44-8 |
|---|---|
Molecular Formula |
C20H12CrN4O8S2.Na C20H12CrN4NaO8S2 |
Molecular Weight |
575.5 g/mol |
IUPAC Name |
sodium;chromium(3+);4-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H16N4O8S2.Cr.Na/c1-11-18(20(26)24(23-11)12-5-4-6-13(9-12)33(27,28)29)21-22-19-15-8-3-2-7-14(15)17(10-16(19)25)34(30,31)32;;/h2-10H,1H3,(H4,21,22,23,25,26,27,28,29,30,31,32);;/q;+3;+1/p-4 |
InChI Key |
FHHDECHWBGHEIZ-UHFFFAOYSA-J |
SMILES |
CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC(=CC=C4)S(=O)(=O)[O-].[Na+].[Cr+3] |
Canonical SMILES |
CC1=C(C(=O)N([N-]1)C2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-].[Na+].[Cr+3] |
Other CAS No. |
52677-44-8 |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of Acid Red 186?
An In-depth Technical Guide to the Chemical Properties of Acid Red 186
This document provides a comprehensive technical overview of the chemical and physical properties of this compound (C.I. 18810), intended for researchers, scientists, and professionals in drug development and related fields. It covers the dye's identity, physicochemical characteristics, synthesis, and toxicological profile, presenting data in a structured format.
Chemical Identity
This compound is a metallized monoazo acid dye.[1] It exists as a chromium complex, which is formed during its manufacturing process.[1] The dye is identified by several names and registry numbers, crucial for accurate sourcing and regulatory compliance.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| C.I. Name | This compound | [1] |
| C.I. Number | 18810 | [2][3][4] |
| CAS Number | 52677-44-8 | [1][2][3][5] |
| EINECS Number | 258-095-1 | [6] |
| Chemical Class | Monoazo, Metal Complex | [1][4][7] |
| Molecular Formula | C₂₀H₁₂CrN₄NaO₈S₂ (Chromium Complex) | [6][8] |
| C₂₀H₁₄N₄Na₂O₈S₂ (Sodium Salt Precursor) | [1][2][3] | |
| Molecular Weight | 575.44 g/mol (Chromium Complex) | [6][8] |
| 548.46 g/mol (Sodium Salt Precursor) | [1][2][3] |
| Synonyms | Acid Complex Pink BN, Weak Acid Complex Pink BN, Acid Red PBE, Akacid Pink BNA 200%, Palatine Fast Pink BN |[2][3] |
Physicochemical Properties
This compound presents as a purplish-red powder.[1][2] Its properties, such as solubility and stability, are critical for its application in various industrial processes, including textile dyeing, leather processing, and ink manufacturing.[9]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Physical Form | Purplish-red to red crystalline powder | [2][4][9] |
| Hue (in solution) | Bluish-pink | [4][5] |
| Solubility | Soluble in water; Slightly soluble in ethanol (B145695) and acetone; Insoluble in toluene | [1][2][5] |
| Melting Point | >300°C | [9] |
| Density | 1.5 g/cm³ | [9] |
| pH Stability | Expected to be most stable in the pH range of 5-13 | [5] |
| Behavior in Acid | In concentrated sulfuric acid, it appears as palm-colored, turning pink upon dilution |[1][2] |
Fastness Properties
The dye's resistance to various environmental factors is crucial for its performance, particularly in the textile industry.
Table 3: Fastness Properties of this compound on Wool
| Test | AATCC Standard | ISO Standard | Reference |
|---|---|---|---|
| Light Fastness | 6 (Scale of 1-8) | 5-6 (Scale of 1-8) | [1][5] |
| Soaping (Stain/Fading) | 3-4 / - | 4 / - | [1][2] |
| Perspiration Fastness (Stain/Fading) | 3 / 2 | 3 / 4 | [1][2] |
| Oxygen Bleaching | - / 2 | - / 4-5 |[1][2] |
Experimental Protocols
Synthesis of this compound
The manufacturing of this compound involves a multi-step chemical process, beginning with diazotization, followed by azo coupling and subsequent metallization with a chromium salt.
Methodology:
-
Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is diazotized.
-
Azo Coupling: The resulting diazonium salt is coupled with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone.
-
Metallization: The resulting azo dye is transformed into its chromium complex by heating it in an aqueous solution with formic acid chromium at 125°C for 3 to 5 hours.[1]
Property Determination Protocols
Detailed experimental protocols for determining the physicochemical properties listed in Table 2 and Table 3 (e.g., solubility, melting point, fastness tests) are not explicitly detailed in the cited literature. These properties are typically determined using standardized methods from organizations such as the American Association of Textile Chemists and Colorists (AATCC) or the International Organization for Standardization (ISO).
Toxicological Profile
The toxicological data for this compound is limited. Studies were conducted on a formulation (Acid Red HT 3728) containing 50-60% of the active chemical.[10] Like many synthetic azo dyes, concerns about potential health effects exist, though specific data for this compound is sparse.[11][12]
Table 4: Acute Toxicity of a Product Containing 50-60% this compound
| Test | Species | Method | Result | Observations | Reference |
|---|---|---|---|---|---|
| Acute Oral Toxicity | Rat | OECD TG 401 | LD₅₀ > 2000 mg/kg | Piloerection, hunched posture, dyspnoea, and reduced locomotor activity were observed. All animals recovered within 6 days. | [10] |
| Acute Dermal Toxicity | Rat | OECD TG 402 | LD₅₀ > 2000 mg/kg | Local erythema was observed. Females also developed necrosis. All animals recovered within 10 days. |[10] |
The substance was determined to be of low acute oral and dermal toxicity in rats.[10] The notified chemical contains strongly acidic sulfonate groups, which will be ionized at environmentally relevant pH levels, and it exhibits very low fat solubility.[10]
Applications
This compound is a versatile dye used across several industries. Its primary applications include:
-
Textile Industry: Dyeing and printing on protein-based fibers such as wool and silk, as well as synthetic fibers like polyamide (nylon).[1][9]
-
Other Applications: Used in the formulation of industrial cleaning products, soaps, detergents, water-soluble adhesives, and inks.[5][9]
The logical workflow for its primary application in dyeing involves preparing a dye bath and immersing the substrate under controlled conditions.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound|CAS NO.52677-44-8 [chinainterdyes.com]
- 3. khushidyechem.com [khushidyechem.com]
- 4. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
- 5. pylamdyes.com [pylamdyes.com]
- 6. This compound CAS#: 52677-44-8 [m.chemicalbook.com]
- 7. specialchem.com [specialchem.com]
- 8. chembk.com [chembk.com]
- 9. Acid Dyes - this compound at Best Price, High Purity & Color Strength [dyesandpigments.co.in]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. Toxicology of food dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Acid Red 186 molecular structure and formula.
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of Acid Red 186 (C.I. 18810). It also details the experimental protocols for its synthesis and analysis, designed for researchers, scientists, and professionals in drug development and related fields.
Molecular Structure and Formula
This compound is a metallized acid dye, belonging to the single azo, metal complex class of colorants.[1] While the uncomplexed disodium (B8443419) salt of the azo ligand has a molecular formula of C₂₀H₁₄N₄Na₂O₈S₂, the final commercial dye is a chromium complex. The manufacturing process involves the chelation of the azo dye with a chromium ion.[1] This results in a more stable and lightfast dye. The widely accepted molecular formula for the chromium complex is C₂₀H₁₂CrN₄NaO₈S₂ .
The synthesis involves the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid, which is then coupled with 1-(3-sulfophenyl)-3-methyl-5-pyrazolone.[1] The resulting azo compound acts as a bidentate ligand, coordinating with a chromium(III) ion.
Caption: Molecular structure of this compound chromium complex.
Quantitative Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| C.I. Name | This compound | [1] |
| C.I. Number | 18810 | [1][2] |
| CAS Number | 52677-44-8 | [1][2] |
| Molecular Formula | C₂₀H₁₂CrN₄NaO₈S₂ | |
| Molecular Weight | 575.44 g/mol | |
| Appearance | Purplish-red powder | [3] |
| λmax | 510 nm | [4][5] |
| Solubility | Soluble in water; slightly soluble in ethanol (B145695) and acetone; insoluble in toluene | [1][3] |
| pH Stability | Expected to be most stable in the pH range of 5-13 | [6] |
| Lightfastness (AATCC) | 6 (on a scale of 1-8) | [6] |
Experimental Protocols
The industrial synthesis of this compound is a multi-step process involving diazotization, azo coupling, and metallization.[1]
Workflow for the Synthesis of this compound
References
An In-depth Technical Guide to N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A/Rimonabant)
Disclaimer: The CAS number 52677-44-8 provided in the topic query corresponds to the chemical entity Acid Red 186 , a synthetic azo dye used in the textile and leather industries.[1][2][3] However, the request for an in-depth technical guide for researchers, scientists, and drug development professionals, focusing on properties, uses, signaling pathways, and experimental protocols, strongly suggests an interest in a pharmacologically active molecule. A common point of confusion in chemical databases and literature involves pyrazole-containing compounds. This guide will focus on the extensively researched pyrazole (B372694) derivative N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide , also known as SR141716A or Rimonabant , a compound of significant interest in drug development and neuroscience.
Introduction
SR141716A (Rimonabant) is a potent and selective antagonist and inverse agonist of the cannabinoid type 1 (CB1) receptor.[4][5] Developed by Sanofi-Aventis, it was the first selective CB1 receptor blocker approved for clinical use in some countries for the treatment of obesity and related metabolic disorders.[5][6] Although it was later withdrawn from the market due to central nervous system-related side effects, including depression and anxiety, SR141716A remains an invaluable tool in research for elucidating the physiological and pathophysiological roles of the endocannabinoid system.[5][7] This document provides a comprehensive overview of its chemical properties, mechanism of action, effects on signaling pathways, and key experimental protocols for its study.
Chemical and Physical Properties
SR141716A is a crystalline solid soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[8] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | [8] |
| Synonyms | SR141716A, Rimonabant | [8] |
| CAS Number | 168273-06-1 | [8] |
| Molecular Formula | C₂₂H₂₁Cl₃N₄O | [8] |
| Molecular Weight | 463.8 g/mol | [8] |
| Appearance | Crystalline solid | [8] |
| Purity | ≥98% | [8] |
| Solubility | Ethanol (~30 mg/ml), DMSO (~20 mg/ml), DMF (~20 mg/ml). Sparingly soluble in aqueous buffers. | [8][9] |
| Storage | Store at -20°C for long-term stability (≥4 years). | [8] |
Mechanism of Action
SR141716A acts as a selective CB1 receptor antagonist and inverse agonist.[5][6] CB1 receptors, which are G-protein coupled receptors (GPCRs), are predominantly found in the central and peripheral nervous systems and are known to have a degree of constitutive (agonist-independent) activity.[10][11]
-
Antagonist Activity: SR141716A competitively binds to the CB1 receptor, blocking the binding and subsequent effects of endogenous cannabinoids (like anandamide (B1667382) and 2-AG) and exogenous agonists (like Δ⁹-THC).[4][6]
-
Inverse Agonist Activity: Beyond simple blockade, SR141716A binds to and stabilizes an inactive conformation of the CB1 receptor. This action reduces the receptor's basal, constitutive signaling activity.[10][11] This inverse agonism is responsible for many of its physiological effects, which are often opposite to those produced by CB1 agonists.[12][13] For example, it can increase adenylyl cyclase activity by reversing the tonic inhibition exerted by constitutively active CB1 receptors.[14][15] The interaction with Lysine 3.28(192) in the receptor is crucial for its inverse agonist properties.[16]
Signaling Pathways
CB1 receptors primarily couple to inhibitory G-proteins (Gαi/o). Agonist activation of CB1 receptors typically leads to:
-
Inhibition of Adenylyl Cyclase: This decreases the intracellular concentration of cyclic AMP (cAMP).[4]
-
Modulation of Ion Channels: This includes the inhibition of voltage-gated Ca²⁺ channels and activation of inwardly rectifying K⁺ channels.[10]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: Such as the extracellular signal-regulated kinase (ERK).
As an inverse agonist, SR141716A reverses the basal inhibition of these pathways.[10][14] For instance, it can lead to an increase in cAMP levels and the phosphorylation of Protein Kinase A (PKA).[1][2] This effect on cAMP and other downstream effectors like ERK, PLC, and Ca²⁺ mobilization underlies many of its physiological actions, including the modulation of neurotransmitter release.[1][3]
Pharmacological Data
SR141716A exhibits high affinity and selectivity for the CB1 receptor over the CB2 receptor. Its functional activity as an inverse agonist has been characterized in various assays.
| Parameter | Species / System | Value | Reference(s) |
| Ki (CB1) | Rat brain membranes | 5.6 nM | [8] |
| Ki (CB1) | Human CB1 transfected HEK293 cells | 13.6 nM (IC₅₀) | [17] |
| Ki (CB2) | Human CB2 transfected cells | >1000 nM | [8] |
| EC₅₀ (Ca²⁺ current increase) | Neurons with microinjected CB1 cRNA | 32 nM | [10] |
| IC₅₀ (Adenylyl cyclase reversal) | Reversal of WIN 55,212-2 inhibition | 48 nM | [14] |
| pEC₅₀ ([³⁵S]GTPγS inhibition) | Human recombinant CB1 receptors (CHO cells) | 8.26 | [11] |
Experimental Protocols
Protocol: CB1 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.[18][19]
Materials:
-
Membrane Preparation: Homogenates from rat brain tissue or cells stably expressing the human CB1 receptor (e.g., HEK293-CB1).
-
Radioligand: [³H]SR141716A or [³H]CP55,940 (a high-affinity CB1 agonist).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.3% fatty acid-free BSA, pH 7.4.[9]
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of an unlabeled CB1 ligand (e.g., CP55,940 or unlabeled SR141716A).[9]
-
Test Compound: Dissolved in an appropriate solvent (e.g., DMSO).
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), scintillation counter, scintillation fluid.
Methodology:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at or below its Kd value, e.g., 0.75 nM [³H]CP55,940), and varying concentrations of the test compound.[9]
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the high concentration of unlabeled ligand.
-
Incubation: Add the membrane preparation (2-8 µg protein per well) to initiate the binding reaction.[9] Incubate the plate for 90 minutes at 30°C.[9]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer (50 mM Tris, pH 7.4, 0.25% BSA) to separate bound from free radioligand.[9]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor and can differentiate between agonists, antagonists, and inverse agonists.[20]
Materials:
-
Membrane Preparation: As described above.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate (typically 10-30 µM).[21]
-
Test Compounds: Agonists, antagonists, or inverse agonists.
Methodology:
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, the membrane preparation, and the test compound.
-
Pre-incubation: Incubate for 15-30 minutes at 30°C to allow the compound to bind to the receptor.
-
Initiation: Add [³⁵S]GTPγS (e.g., 500 pM) to start the reaction.[21]
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Terminate and filter as described in the radioligand binding assay.
-
Quantification: Count radioactivity as described above.
-
Data Analysis:
Synthesis Overview
The synthesis of SR141716A and its analogues often starts from the corresponding pyrazole carboxylic acid intermediate, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid.[7] This acid can be activated, for example with oxalyl chloride, and then reacted with 1-aminopiperidine (B145804) to form the final carboxamide product.[7]
Conclusion
SR141716A (Rimonabant) is a foundational pharmacological tool for investigating the endocannabinoid system. Its well-characterized properties as a selective CB1 receptor inverse agonist have enabled significant advances in understanding the role of CB1 receptors in appetite, metabolism, and neurotransmission.[6][22] While its clinical application was halted, its utility in preclinical research remains high. The detailed protocols and data presented in this guide offer a solid foundation for scientists and researchers aiming to study the CB1 receptor and the broader endocannabinoid system.
References
- 1. The Cannabinoid CB1 Receptor Inverse Agonist/Antagonist SR141716A Activates the Adenylate Cyclase/PKA Signaling Pathway Among Other Intracellular Emetic Signals to Evoke Vomiting in Least Shrews (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cannabinoid CB1 Receptor Inverse Agonist/Antagonist SR141716A Activates the Adenylate Cyclase/PKA Signaling Pathway Among Other Intracellular Emetic Signals to Evoke Vomiting in Least Shrews (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 7. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Rimonabant | Acyltransferase | Cannabinoid Receptor | TargetMol [targetmol.com]
- 10. SR 141716A acts as an inverse agonist to increase neuronal voltage-dependent Ca2+ currents by reversal of tonic CB1 cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 12. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Some effects of CB1 antagonists with inverse agonist and neutral biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SR 141716A | CB1 Receptors | Tocris Bioscience [tocris.com]
- 15. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. egrove.olemiss.edu [egrove.olemiss.edu]
- 22. The cannabinoid antagonist SR 141716A (Rimonabant) reduces the increase of extra-cellular dopamine release in the rat nucleus accumbens induced by a novel high palatable food - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Acid Red 186
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Acid Red 186 (C.I. 18810; CAS No. 52677-44-8). The information herein is intended to support research and development activities where a thorough understanding of this dye's behavior in various solvents is critical. This document details the qualitative solubility of this compound, presents a comprehensive experimental protocol for its quantitative determination, and includes a graphical representation of the experimental workflow.
Introduction to this compound
This compound is a purplish-red powder, classified as a monoazo metal complex dye.[1] It is utilized in various industrial applications, including the dyeing of polyamide, silk, and wool fabrics, as well as for leather dyeing.[1] Chemically, its molecular formula is C₂₀H₁₄N₄Na₂O₈S₂ with a molecular weight of 548.46 g/mol .[1][2] A precise understanding of its solubility is paramount for optimizing its use in dyeing processes, formulating stable solutions, and for toxicological and environmental assessments.
Solubility Profile of this compound
| Solvent | Qualitative Solubility |
| Water | Soluble[1][2] |
| Ethanol | Slightly Soluble[1][2] |
| Acetone | Slightly Soluble[1][2] |
| Toluene | Insoluble[1][2] |
For applications requiring precise concentrations, experimental determination of solubility is necessary.
Experimental Protocol for Quantitative Solubility Determination
The recommended methodology for the quantitative determination of this compound solubility is the saturation shake-flask method coupled with UV-Vis spectrophotometric analysis. This method is highly reliable for colored compounds and provides accurate and reproducible quantitative results.
1. Materials and Equipment
-
This compound (analytical standard)
-
Solvents of interest (e.g., deionized water, ethanol, acetone)
-
Analytical balance
-
Erlenmeyer flasks with stoppers
-
Thermostatically controlled shaking incubator or water bath
-
Magnetic stirrer and stir bars
-
Syringe filters (0.45 µm pore size, solvent-compatible)
-
Syringes
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Cuvettes (quartz or glass, as appropriate for the solvent)
2. Preparation of Calibration Curve
A calibration curve is essential for relating absorbance to concentration, in accordance with the Beer-Lambert law.
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute stock solution of this compound in the solvent of interest.
-
Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-700 nm) to identify the λmax.
-
-
Preparation of Standard Solutions:
-
Prepare a primary stock solution of this compound of a known concentration in the selected solvent.
-
Perform serial dilutions to create a series of at least five standard solutions of decreasing, known concentrations.
-
-
Measurement and Plotting:
-
Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept (which should be close to zero).
-
3. Saturation Shake-Flask Method
-
Sample Preparation:
-
Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
-
Equilibration:
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a shaking incubator or a water bath with a magnetic stirrer, maintained at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle for at least one hour.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, dry volumetric flask. This step is critical to remove any suspended microparticles.
-
4. Spectrophotometric Analysis and Solubility Calculation
-
Dilution:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the previously established calibration curve.
-
-
Absorbance Measurement:
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation:
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample from its absorbance.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the quantitative solubility of this compound in the specific solvent at the tested temperature.
-
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for the quantitative determination of this compound solubility.
References
Spectrophotometric Analysis of Acid Red 186: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectrophotometric analysis of Acid Red 186, a synthetic azo dye. It details the fundamental principles, experimental protocols for quantification, and a summary of its key physicochemical properties. This document serves as a practical resource for professionals requiring accurate and reproducible measurements of this compound in various applications, including quality control, stability studies, and formulation development.
Core Principles of Spectrophotometric Analysis
Spectrophotometry is a powerful analytical technique for the quantitative determination of colored compounds like this compound. The underlying principle is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte. The analysis of this compound by UV-Vis spectrophotometry leverages its ability to absorb light in the visible region of the electromagnetic spectrum. The dye's characteristic red color is a result of its strong absorption at a specific wavelength, known as the maximum absorbance wavelength (λmax). By measuring the absorbance at this wavelength, the concentration of this compound in a solution can be precisely determined.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is essential for its accurate analysis.
| Property | Value |
| Chemical Name | This compound[1] |
| C.I. Name | C.I. 18810[1][2] |
| CAS Number | 52677-44-8[1][2] |
| Molecular Formula | C₂₀H₁₄N₄Na₂O₈S₂[2] |
| Molecular Weight | 548.46 g/mol [1][2] |
| Appearance | Red or purplish-red powder[2][3] |
| Solubility | Soluble in water[2][3] |
| Maximum Absorbance (λmax) | 510 nm |
Experimental Protocols
This section outlines the detailed methodologies for the spectrophotometric analysis of this compound.
Materials and Apparatus
-
This compound reference standard
-
Deionized water
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Analytical balance
-
UV-Vis Spectrophotometer
-
Quartz or polystyrene cuvettes (1 cm path length)
Preparation of Stock and Standard Solutions
A critical step in quantitative analysis is the accurate preparation of standard solutions.
-
Stock Solution (e.g., 100 mg/L):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add a small amount of deionized water to dissolve the dye.
-
Once dissolved, dilute to the mark with deionized water and mix thoroughly by inversion.
-
-
Standard Solutions:
-
Prepare a series of standard solutions of decreasing concentrations (e.g., 2, 4, 6, 8, 10 mg/L) by accurately diluting the stock solution with deionized water using volumetric flasks and pipettes.
-
Determination of Maximum Absorbance (λmax)
To ensure maximum sensitivity, the absorbance of all samples must be measured at the wavelength of maximum absorbance.
-
Select one of the prepared standard solutions (e.g., 6 mg/L).
-
Set the spectrophotometer to perform a wavelength scan over the visible range (e.g., 400 nm to 700 nm).
-
Fill a cuvette with deionized water to serve as a blank and zero the instrument.
-
Rinse the cuvette with the selected standard solution, then fill it and measure its absorbance spectrum.
-
The wavelength at which the highest absorbance is recorded is the λmax. For this compound, this is 510 nm.
Construction of a Calibration Curve
A calibration curve is essential for determining the concentration of unknown samples.
-
Set the spectrophotometer to the determined λmax (510 nm).
-
Zero the instrument using a deionized water blank.
-
Measure the absorbance of each prepared standard solution, starting from the lowest concentration.
-
Record the absorbance value for each concentration.
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis on the data points. The resulting line should pass through or very close to the origin, and the coefficient of determination (R²) should be ≥ 0.99 for a valid calibration.
Table of Expected Absorbance Values (Hypothetical)
| Concentration (mg/L) | Absorbance at 510 nm (AU) |
| 0 | 0.000 |
| 2 | ~0.2 |
| 4 | ~0.4 |
| 6 | ~0.6 |
| 8 | ~0.8 |
| 10 | ~1.0 |
Analysis of an Unknown Sample
-
Prepare the unknown sample solution, ensuring it is clear and free of particulate matter. If necessary, dilute the sample with deionized water to bring its absorbance within the linear range of the calibration curve (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the unknown sample at 510 nm.
-
Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve or by using the equation of the line from the linear regression (y = mx + c, where y is the absorbance, m is the slope, x is the concentration, and c is the y-intercept).
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.
Determination of Molar Absorptivity (ε)
-
Prepare a standard solution of this compound with a precisely known molar concentration. To do this, use the molecular weight (548.46 g/mol ) to convert a known mass of the dye into moles.
-
Measure the absorbance of this solution at 510 nm using a 1 cm path length cuvette.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert Law equation: ε = A / (b * c) Where:
-
ε = Molar absorptivity (in L mol⁻¹ cm⁻¹)
-
A = Absorbance (unitless)
-
b = Path length of the cuvette (in cm, typically 1 cm)
-
c = Molar concentration of the solution (in mol L⁻¹)
-
Data Presentation
All quantitative data should be meticulously recorded and presented in a clear and organized manner to facilitate comparison and interpretation.
Example Data Table for Calibration Curve
| Standard No. | Concentration (mg/L) | Absorbance at 510 nm (AU) |
| 1 | 2.0 | [Insert Value] |
| 2 | 4.0 | [Insert Value] |
| 3 | 6.0 | [Insert Value] |
| 4 | 8.0 | [Insert Value] |
| 5 | 10.0 | [Insert Value] |
| Unknown | - | [Insert Value] |
Summary of Key Analytical Parameters
| Parameter | Value |
| λmax | 510 nm |
| Linearity Range | e.g., 2 - 10 mg/L |
| R² of Calibration Curve | ≥ 0.99 |
| Molar Absorptivity (ε) | To be determined experimentally |
Conclusion
This technical guide provides a robust framework for the accurate and reproducible spectrophotometric analysis of this compound. By adhering to the detailed experimental protocols and maintaining good laboratory practices, researchers, scientists, and drug development professionals can confidently quantify this dye in various matrices. The determination of the molar absorptivity will further enhance the utility of this method for high-throughput and routine analyses.
References
An In-depth Technical Guide to the Mechanism of Action of Acid Red 186 as a Dye
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and performance characteristics of Acid Red 186 (C.I. 18810), a premetallized 1:2 chromium complex acid dye. The content herein is intended to serve as a valuable resource for professionals in textile science, dye chemistry, and related fields, offering detailed insights into its application and evaluation.
Chemical Properties and Synthesis of this compound
This compound is a monoazo dye that belongs to the class of premetallized acid dyes. In these dyes, a metal ion, in this case, chromium, is incorporated into the dye molecule during synthesis. This chelation enhances the dye's fastness properties, particularly its light fastness.
Chemical Structure: The synthesis of this compound involves the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid, which is then coupled with 1-(3-sulfophenyl)-3-methyl-5-pyrazolone. The resulting azo dye is subsequently treated with a chromium salt, typically in a 2:1 ratio of dye molecules to one chromium ion, to form the final 1:2 metal complex.[1]
Molecular Formula: C₂₀H₁₄N₄Na₂O₈S₂[1]
Molecular Weight: 548.46 g/mol [1]
CAS Number: 52677-44-8[1]
The chemical structure of this compound is depicted in the following diagram:
References
An In-depth Technical Guide to C.I. Acid Yellow 40 (C.I. 18950)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characteristics and applications of the monoazo dye C.I. Acid Yellow 40, also identified by the Colour Index number 18950 and CAS number 6372-96-9. This document is intended for use by professionals in research, scientific, and drug development fields.
Core Characteristics and Identification
C.I. Acid Yellow 40 is a synthetic organic dye belonging to the single azo class. It is registered under several synonyms, which are crucial for accurate identification in literature and databases.
| Property | Data |
| Common Name | Acid Yellow 40 |
| Colour Index Name | C.I. Acid Yellow 40 |
| Colour Index Number | 18950 |
| CAS Number | 6372-96-9 |
| Synonyms | Polar Yellow 5G, Bucacid yellow 3g, Polar Yellow (Ciba) |
| Molecular Formula | C₂₃H₁₈ClN₄NaO₇S₂ |
| Molecular Weight | 584.99 g/mol |
| Chemical Structure | An organic sodium salt that is the monosodium salt of 5-chloro-2-[5-hydroxy-3-methyl-4-({4-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}diazenyl)-1H-pyrazol-1-yl]benzene-1-sulfonic acid.[1] |
Physicochemical Properties
The utility of Acid Yellow 40 in various applications is dictated by its physical and chemical properties.
Physical Properties
| Property | Description |
| Appearance | Pale yellow powder. |
| Solubility | Soluble in water and ethylene (B1197577) glycol ether. Slightly soluble in ethanol (B145695) and acetone. Insoluble in other organic solvents. |
| Spectral Data | The absorbance peak of Acid Yellow 40 is at 422 nm. |
Chemical Properties
Acid Yellow 40 exhibits characteristic behaviors in the presence of strong acids and bases. In concentrated sulfuric acid and nitric acid, it maintains a yellow color. Its aqueous solution is yellow, and the color remains unchanged upon the addition of hydrochloric acid or sodium hydroxide.
Manufacturing Process Overview
The synthesis of C.I. Acid Yellow 40 involves a multi-step chemical process. The general workflow is outlined below.
Detailed Manufacturing Protocol
The synthesis of C.I. Acid Yellow 40 is a three-step process:
-
Diazotization: 4-Aminophenol is treated with a nitrite (B80452) source, typically in an acidic medium, to form a diazonium salt.
-
Coupling: The resulting diazonium salt is then coupled with 5-Chloro-2-(3-methyl-5-oxo-2H-pyrazol-1(5H)-yl)benzenesulfonic acid.
-
Esterification: The hydroxyl group of the phenol (B47542) is then esterified using 4-Methylbenzene-1-sulfonyl chloride to yield the final dye product.
Applications in Research and Industry
While C.I. Acid Yellow 40 is predominantly used as a colorant in the textile and leather industries, it has a notable application in the biochemical field.
Industrial Dyeing
Acid Yellow 40 is employed for dyeing various natural and synthetic fibers.
-
Wool, Silk, and Polyamide Fibers: It is used for dyeing these protein-based and synthetic fibers.
-
Leather: The dye is also utilized in the coloring of leather.
The fastness properties of the dye on textiles are crucial for its industrial application.
| Fastness Test | ISO Standard | AATCC Standard |
| Light Fastness | 4-5 | 5 |
| Soaping (Fading) | 4 | 2-3 |
| Soaping (Stain) | 1 | 2-3 |
| Perspiration (Fading) | 4-5 | 4-5 |
| Perspiration (Stain) | 1 | 2 |
| Oxygen Bleaching | 3 | 2 |
| Seawater | 4-5 | 3 |
Biochemical Applications: Isolation of Polymyxin (B74138)
A significant application for the scientific community is the use of Acid Yellow 40 in the isolation of polymyxin. Polymyxins are a class of polypeptide antibiotics effective against Gram-negative bacteria.
4.2.1 Hypothesized Mechanism of Action
Polymyxins are cationic molecules due to the presence of multiple amino groups. Acid Yellow 40, being an anionic dye with sulfonate groups, can form an insoluble ion-pair complex with the cationic polymyxin. This precipitation allows for the separation of the antibiotic from the fermentation broth or other impurities.
4.2.2 General Experimental Protocol for Polymyxin Isolation
-
Preparation of the Crude Extract: The fermentation broth containing polymyxin is clarified to remove cells and other large debris.
-
Precipitation: An aqueous solution of Acid Yellow 40 is added to the crude extract. The pH may need to be adjusted to optimize the formation of the insoluble polymyxin-dye complex.
-
Separation: The precipitate is collected by centrifugation or filtration.
-
Washing: The collected precipitate is washed to remove any soluble impurities.
-
Dissociation and Dye Removal: The complex is dissociated, typically by adjusting the pH or using an organic solvent in which one of the components is soluble. The dye is then separated from the polymyxin.
-
Further Purification: The resulting polymyxin solution may then be subjected to further purification steps, such as chromatography.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling C.I. Acid Yellow 40.
Toxicological Information
Detailed toxicological data for C.I. Acid Yellow 40 is limited. However, as an azo dye, it is important to consider the potential hazards associated with this class of compounds. Some azo dyes have been linked to hypersensitivity reactions. It is recommended to handle this substance with care, avoiding inhalation of dust and direct contact with skin and eyes.
Environmental Hazards
Information on the environmental impact of C.I. Acid Yellow 40 is not extensively documented. As a dye, its release into aquatic environments should be avoided to prevent coloration of water bodies.
Personal Protective Equipment (PPE)
When handling C.I. Acid Yellow 40 powder, the following PPE is recommended:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A dust mask or respirator should be used if there is a risk of inhaling the powder.
-
Skin Protection: A lab coat or other protective clothing should be worn.
Conclusion
C.I. Acid Yellow 40 (C.I. 18950) is a versatile monoazo dye with established applications in the textile and leather industries. Its anionic nature also lends it to specialized biochemical applications, such as the precipitation and isolation of the cationic antibiotic polymyxin. While detailed experimental protocols for its use in drug development are not widely published, the principles of its application are based on well-understood chemical interactions. Researchers and scientists should handle this compound with appropriate safety measures, being mindful of the general hazards associated with azo dyes.
References
An In-Depth Technical Guide to the Synthesis and Manufacturing of Acid Red 186
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing process of Acid Red 186 (C.I. 18810), a monoazo chromium complex dye. The synthesis involves a three-stage process: the diazotization of an aromatic amine, an azo coupling reaction, and a final metallization step to form the chromium complex. This document outlines the detailed methodologies for these key reactions, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Chemical Profile and Properties
This compound is a purplish-red powder with good solubility in water and slight solubility in ethanol (B145695) and acetone.[1][2] It is primarily used for dyeing polyamide, silk, and wool fabrics, as well as for leather dyeing.[1] The key properties of this compound are summarized in the table below.
| Property | Value |
| C.I. Name | This compound[1] |
| C.I. Number | 18810[1][2] |
| CAS Number | 52677-44-8[1][2] |
| Molecular Formula | C₂₀H₁₄N₄Na₂O₈S₂[1][2] |
| Molecular Weight | 548.46 g/mol [1][2] |
| Appearance | Purplish-red powder[1][2] |
| Solubility | Soluble in water; slightly soluble in ethanol and acetone.[1][2] |
| Purity (Commercial) | ~98%[3] |
Synthesis of this compound: An Overview
The synthesis of this compound is a well-established process in industrial dye chemistry, involving three critical stages:
-
Diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid: This initial step involves the conversion of the primary aromatic amine, 4-Amino-3-hydroxynaphthalene-1-sulfonic acid, into a diazonium salt. This reaction is conducted in an acidic medium at low temperatures to ensure the stability of the resulting diazonium salt.
-
Azo Coupling: The freshly prepared diazonium salt is then coupled with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone. This electrophilic aromatic substitution reaction results in the formation of an intermediate monoazo dye.
-
Chromium Complexation: The final step involves the formation of a 1:1 chromium complex with the monoazo dye. This is achieved by heating the dye in a water solution with a chromium salt and formic acid.[1] This metallization step is crucial for the final color and fastness properties of the dye.
Experimental Protocols
The following section details the generalized experimental protocols for each key stage of the this compound synthesis. It is important to note that specific parameters may be adjusted in an industrial setting to optimize yield and purity.
Stage 1: Diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid
Materials:
-
4-Amino-3-hydroxynaphthalene-1-sulfonic acid
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (B80452)
-
Ice
-
Distilled water
Procedure:
-
A suspension of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is prepared in an aqueous solution of hydrochloric acid.
-
The mixture is cooled to a temperature between 0 and 5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the suspension. The addition should be slow to control the exothermic reaction and maintain the low temperature.
-
The reaction is stirred for a period of time until the diazotization is complete, which can be monitored by testing for the absence of the primary aromatic amine using a suitable indicator paper (e.g., starch-iodide paper to detect excess nitrous acid).
Stage 2: Azo Coupling Reaction
Materials:
-
Diazonium salt solution from Stage 1
-
1-(3-Sulfophenyl)-3-methyl-5-pyrazolone
-
Sodium hydroxide (B78521) or other suitable base
-
Ice
-
Distilled water
Procedure:
-
An alkaline solution of 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone is prepared by dissolving it in an aqueous solution of sodium hydroxide.
-
This solution is also cooled to a low temperature, typically between 0 and 10 °C.
-
The cold diazonium salt solution from Stage 1 is then slowly added to the alkaline solution of the pyrazolone (B3327878) derivative with vigorous stirring.
-
The coupling reaction is typically rapid, resulting in the formation of the colored monoazo dye. The pH is maintained in the alkaline range to facilitate the coupling.
-
The reaction mixture is stirred for a sufficient time to ensure complete coupling.
Stage 3: Chromium Complexation
Materials:
-
Monoazo dye from Stage 2
-
Chromium salt (e.g., chromium formate (B1220265) or generated in situ)
-
Formic acid
-
Water
Procedure:
-
The monoazo dye is suspended in water.
-
Formic acid and a source of chromium are added to the suspension.
-
The mixture is heated in a sealed reactor to 125 °C and maintained at this temperature for 3 to 5 hours.[1]
-
During this time, the chromium atom coordinates with the dye molecule to form the stable 1:1 chromium complex.
-
After the reaction is complete, the mixture is cooled, and the final this compound dye is isolated, typically by filtration, and then dried.
Quantitative Data
While specific industrial yields are often proprietary, the synthesis of 1:1 chromium complex azo dyes is generally efficient.
| Parameter | Typical Value |
| Purity | 98%[3] |
| Yield | 80-90% (for similar 1:1 chromium complex azo dyes)[4] |
Process Visualization
To further elucidate the synthesis and manufacturing process of this compound, the following diagrams have been generated using the DOT language.
References
An In-Depth Technical Guide to the Photostability and Degradation of Acid Red 186
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 186 (C.I. 18810) is a metallized monoazo dye known for its application in coloring various materials, including leather, nylon, silk, and wool.[1] As with many organic dyes, its stability to light is a critical parameter influencing its performance and longevity. This technical guide provides a comprehensive overview of the photostability and degradation of this compound, drawing on available data for the dye and analogous azo compounds. The guide details experimental protocols for assessing photostability, summarizes key data, and explores potential degradation pathways.
Physicochemical Properties of this compound
This compound is a water-soluble red powder that produces a bluish-pink shade in solution.[1] It belongs to the metallized monoazo family of colorants, with its molecular structure complexed with chromium.[2] This metal complexation is a key feature that influences its stability.
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| C.I. Number | 18810 | [1] |
| CAS Number | 52677-44-8 | [2] |
| Molecular Formula | C₂₀H₁₄N₄Na₂O₈S₂ | [2] |
| Molecular Weight | 548.46 g/mol | [2] |
| Appearance | Red powder | [1] |
| Solubility | Soluble in water | [1] |
| pH Stability | Expected to be most stable in the pH range of 5-13 | [1] |
| Lightfastness (AATCC) | 6 (on a scale of 1 to 8, where 8 is the highest) | [1] |
Photostability of this compound
The photostability of a dye refers to its ability to resist fading or color change upon exposure to light. This compound has a lightfastness rating of 6 on the AATCC scale, indicating good resistance to fading.[1] However, prolonged exposure to light, particularly UV radiation, can lead to its degradation. The rate and extent of this degradation are influenced by several factors, including the intensity and wavelength of the light source, the pH of the medium, the presence of oxygen, and the concentration of the dye.
Experimental Protocols for Assessing Photostability and Degradation
Due to the limited availability of detailed experimental studies specifically on this compound, the following protocols are based on established methodologies for assessing the photostability and photocatalytic degradation of other azo dyes, such as Acid Red 18 and Acid Red 73.[3][4]
Photostability Testing
This protocol outlines a general procedure for evaluating the photostability of this compound in an aqueous solution.
Materials and Equipment:
-
This compound
-
Deionized water
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Controlled light source (e.g., Xenon arc lamp)
-
Magnetic stirrer
-
pH meter
Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare a working solution with an initial absorbance of approximately 1.0 at its maximum absorption wavelength (λmax).
-
Determination of λmax: Scan the absorbance spectrum of the working solution to determine the λmax.
-
Light Exposure: Place a known volume of the working solution in a quartz cuvette and expose it to the light source. A control sample should be kept in the dark to account for any thermal degradation.
-
Data Collection: At regular time intervals, measure the absorbance of the solution at λmax using the UV-Vis spectrophotometer.
-
Kinetic Analysis: The degradation rate can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. A linear plot indicates first-order kinetics.
Photocatalytic Degradation
This protocol describes a typical experimental setup for studying the photocatalytic degradation of this compound using a semiconductor catalyst like TiO₂.
Materials and Equipment:
-
This compound
-
Titanium dioxide (TiO₂, e.g., Degussa P25) as a photocatalyst[3]
-
Photoreactor with a UV lamp (e.g., high-pressure mercury lamp)[4]
-
Magnetic stirrer
-
pH meter and controllers
-
Apparatus for Total Organic Carbon (TOC) analysis
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for degradation product analysis
Procedure:
-
Preparation of Suspension: Suspend a specific amount of TiO₂ (e.g., 0.1–0.5 g/dm³) in a known volume of this compound solution of a certain concentration (e.g., 10-30 mg/dm³).[3]
-
Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Photoreaction: Irradiate the suspension with the UV lamp while continuously stirring. Maintain a constant temperature.
-
Sample Analysis: At regular intervals, withdraw samples from the reactor and centrifuge or filter to remove the catalyst. Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer. The mineralization of the dye can be monitored by measuring the Total Organic Carbon (TOC).
-
Identification of Intermediates: Use techniques like HPLC or GC-MS to separate and identify the intermediate and final degradation products.[5]
Quantitative Data on Degradation
While specific kinetic data for this compound is scarce, studies on similar azo dyes provide valuable insights. For instance, the photocatalytic degradation of Acid Red 18 was found to follow pseudo-first-order kinetics.[3] The apparent rate constant was influenced by factors such as initial dye concentration, catalyst dosage, and temperature.[3]
| Parameter | Effect on Degradation Rate of Similar Azo Dyes |
| Initial Dye Concentration | An increase in concentration can decrease the degradation rate due to the screening effect of dye molecules on the catalyst surface.[3] |
| Catalyst Dosage | The rate generally increases with catalyst loading up to an optimal point, beyond which light scattering can reduce efficiency.[3] |
| pH | The pH of the solution affects the surface charge of the catalyst and the speciation of the dye, thus influencing the adsorption and degradation efficiency. |
| Temperature | The reaction rate typically increases with temperature up to a certain point, after which it may decrease.[3] |
Degradation Pathways and Mechanisms
The degradation of azo dyes like this compound can proceed through various mechanisms, primarily involving the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the color.
Photocatalytic Degradation Mechanism
In the presence of a semiconductor photocatalyst like TiO₂ and UV light, highly reactive oxygen species (ROS) are generated, which are responsible for the degradation of the dye.[6]
-
Generation of Electron-Hole Pairs: Upon absorption of photons with energy greater than its bandgap, TiO₂ generates electrons (e⁻) in the conduction band and holes (h⁺) in the valence band.[6]
-
Formation of Reactive Species: The holes can react with water or hydroxide (B78521) ions to form hydroxyl radicals (•OH). The electrons can react with adsorbed oxygen to form superoxide (B77818) radical anions (•O₂⁻).[6]
-
Attack on the Dye Molecule: These highly reactive radicals attack the azo dye molecule, leading to the cleavage of the azo bond and the aromatic rings. This results in the formation of smaller, less colored, and eventually mineralized products like CO₂, H₂O, and inorganic ions.
Identification of Degradation Products
The identification of intermediate and final degradation products is crucial for understanding the reaction mechanism and assessing the environmental impact of the degradation process. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are powerful tools for this purpose.[7][8] For azo dyes, the initial degradation products are often aromatic amines, which can be further oxidized to smaller aliphatic acids and eventually mineralized.
Conclusion
This compound exhibits good photostability, as indicated by its AATCC lightfastness rating. However, like other azo dyes, it is susceptible to degradation under prolonged light exposure, particularly through photocatalytic processes. The degradation primarily involves the cleavage of the azo bond, initiated by reactive oxygen species. While specific quantitative data and detailed degradation pathways for this compound are not extensively documented in publicly available literature, the experimental protocols and mechanistic insights from analogous azo dyes provide a robust framework for its study. Further research focusing specifically on this compound would be beneficial to fully elucidate its degradation kinetics and product formation, which is essential for its effective and safe application.
References
- 1. pylamdyes.com [pylamdyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. mdpi.com [mdpi.com]
- 7. Ultra-high-performance liquid chromatography/tandem high-resolution mass spectrometry analysis of sixteen red beverages containing carminic acid: identification of degradation products by using principal component analysis/discriminant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for Textile Dyeing with Acid Red 186
These application notes provide a detailed protocol for the use of Acid Red 186 in laboratory-scale textile dyeing experiments. The procedures outlined are intended for researchers and scientists in textile chemistry and material science.
Introduction
This compound is a monoazo, metallized acid dye.[1] It is suitable for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] The dyeing process is based on the ionic bonding between the anionic dye molecules and the protonated amino groups of the fibers in an acidic environment.[3] The temperature and pH of the dyebath are critical parameters for controlling the rate of dyeing and achieving a level (uniform) coloration.[4]
Physicochemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| C.I. Number | 18810 | [1][5] |
| CAS Number | 52677-44-8 | [5] |
| Chemical Class | Monoazo (metallized) | [1][5] |
| Molecular Formula | C20H14N4Na2O8S2 | [2] |
| Molecular Weight | 548.46 g/mol | [2] |
| Physical Appearance | Red powder | [5] |
| Hue | Bluish-pink | [1][5] |
| Solubility | Soluble in water; slightly soluble in ethanol (B145695) and acetone; insoluble in toluene. | [2][6] |
Fastness Properties of this compound
| Fastness Test | Rating | Standard |
| Light Fastness | 5-6 | ISO |
| Light Fastness | 6 (out of 8) | AATCC |
| Soaping (Fading) | 4 | ISO |
| Soaping (Stain) | 3 | ISO |
| Soaping (Stain) | 3-4 | AATCC |
| Perspiration (Fading) | 4 | ISO |
| Perspiration (Stain) | 4-5 | ISO |
| Perspiration (Stain) | 3 | AATCC |
| Oxygen Bleaching (Fading) | 4-5 | ISO |
| Oxygen Bleaching (Stain) | 2 | AATCC |
| Washing | 3-4 | - |
Note: Fastness ratings are typically on a scale of 1 to 5 (ISO) or 1 to 8 (AATCC), where a higher number indicates better fastness.[1][2][6]
Experimental Protocol: Exhaust Dyeing of Wool/Nylon/Silk
This protocol describes a standard exhaust dyeing procedure in a laboratory setting.
Materials and Reagents
-
This compound dye powder
-
Textile substrate (e.g., wool, nylon, or silk fabric/yarn)
-
Acetic acid or citric acid (for pH adjustment)[7]
-
Sodium sulphate (Glauber's salt), optional (as a leveling agent)[7]
-
Non-ionic detergent
-
Distilled or deionized water
Equipment
-
Laboratory-scale dyeing machine or a beaker dyeing system with a temperature controller
-
Magnetic or overhead stirrer
-
pH meter
-
Analytical balance
-
Glass beakers and graduated cylinders
-
Pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for textile dyeing with this compound.
Procedure
Step 1: Substrate Preparation (Scouring)
-
Prepare a scouring bath containing 1-2 g/L of a non-ionic detergent in distilled water.
-
Introduce the textile substrate to the bath. The liquor ratio (ratio of the weight of the bath to the weight of the textile) should be between 20:1 and 50:1.
-
Heat the bath to 60-70°C and maintain for 30 minutes with gentle agitation.
-
Rinse the substrate thoroughly with warm water, followed by a cold water rinse, to remove any residual detergent and impurities.[7]
-
Squeeze gently to remove excess water.
Step 2: Dye Stock Solution Preparation
-
Accurately weigh the required amount of this compound dye powder.
-
Create a paste by adding a small amount of hot water (around 80°C) to the dye powder and stirring until a smooth consistency is achieved.[8]
-
Gradually add more hot water while stirring to fully dissolve the dye.
-
Make up to a known volume to create a stock solution (e.g., 1% w/v).
Step 3: Dyebath Preparation
-
Fill a dyeing vessel with the required volume of distilled water for the desired liquor ratio (e.g., 40:1).
-
If using a leveling agent, add sodium sulphate (e.g., 5-10% on the weight of fiber, owf).
-
Add the calculated amount of dye stock solution to the dyebath to achieve the desired depth of shade (e.g., 0.5-4.0% owf).[7]
-
Stir the dyebath to ensure uniform distribution of the dye and auxiliaries.
-
Adjust the pH of the dyebath to the desired level (typically pH 4.5-5.5 for wool/silk, and can be lower for nylon) using acetic acid or citric acid.[9][10]
Step 4: Dyeing Process
-
Introduce the pre-wetted textile substrate into the dyebath at a temperature of approximately 40-50°C.
-
Gradually raise the temperature of the dyebath to 90-100°C (just below boiling) over a period of 30-45 minutes.[7][11]
-
Maintain this temperature for 45-60 minutes, ensuring gentle agitation of the substrate to promote even dyeing.[7]
-
After the dyeing time has elapsed, allow the dyebath to cool down gradually to about 60-70°C before removing the substrate. Rapid cooling should be avoided, especially for wool, to prevent fiber damage or felting.[11]
Step 5: Rinsing and Soaping (Wash-off)
-
Remove the dyed substrate from the dyebath and rinse with warm water.
-
Perform a soaping treatment to remove any unfixed dye from the surface. This can be done in a fresh bath containing 1-2 g/L of a non-ionic detergent at 50-60°C for 15-20 minutes.
-
Rinse the substrate thoroughly with warm water and then cold water until the rinse water is clear.
Step 6: Drying
-
Gently squeeze the rinsed substrate to remove excess water.
-
Air-dry the substrate at room temperature or in an oven at a controlled temperature (e.g., 60-80°C).
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
When handling dye powders, use a dust mask or work in a well-ventilated area to avoid inhalation.[12]
-
Utensils and equipment used for dyeing should not be used for food preparation.[11]
References
- 1. pylamdyes.com [pylamdyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. teri-dyes.co.nz [teri-dyes.co.nz]
- 5. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
- 6. This compound|CAS NO.52677-44-8 [chinainterdyes.com]
- 7. Dharma Acid Dyes Instructions [dharmatrading.com]
- 8. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 9. scribd.com [scribd.com]
- 10. US5364417A - Method of dyeing nylon fiber with acid dye: sullfamic acid - Google Patents [patents.google.com]
- 11. dick-blick.com [dick-blick.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Preparation of Acid Red 186 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acid Red 186 is a water-soluble monoazo dye.[1][2][3] In a research context, precise and accurately prepared stock solutions are fundamental for reproducible experimental results. These protocols provide detailed instructions for the preparation, storage, and handling of this compound stock solutions.
Materials and Equipment
Materials:
-
High-purity distilled or deionized water
-
Ethanol (B145695) (optional, for enhancing solubility)
-
Acetone (optional, for enhancing solubility)
-
Weighing paper or boats
-
Volumetric flasks (various sizes)
-
Graduated cylinders
-
Magnetic stirrer and stir bars
-
Beakers
-
Spatula
-
Pipettes
-
Storage bottles (amber glass recommended)
-
Labeling materials
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Equipment:
-
Analytical balance
-
pH meter (optional)
-
Fume hood
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Reference |
| Chemical Name | This compound | [1][4] |
| C.I. Number | 18810 | [1][3][4] |
| CAS Number | 52677-44-8 | [3][4] |
| Molecular Formula | C₂₀H₁₄N₄Na₂O₈S₂ | [3][4] |
| Molecular Weight | 548.46 g/mol | [3][4] |
| Appearance | Purplish-red powder | [3][4] |
| Solubility | Soluble in water, slightly soluble in ethanol and acetone, insoluble in toluene.[3][4] | |
| Recommended Usage Rate | 0.001 - 0.5% by weight | [1] |
| pH Stability | Stable in a pH range of 5-13 | [1] |
Experimental Protocols
4.1. Protocol for Preparing a 1% (w/v) this compound Stock Solution
This protocol is suitable for general applications where a weight/volume percentage concentration is appropriate.
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Don appropriate PPE, including a lab coat, gloves, and safety goggles.
-
Perform all weighing and initial powder handling in a fume hood to avoid inhalation of the powder.
-
-
Weighing:
-
Tare the analytical balance with a clean, dry weighing boat.
-
Carefully weigh out 1.0 g of this compound powder.
-
-
Dissolution:
-
Transfer the weighed powder to a 100 mL beaker.
-
Add a small amount of high-purity water (approximately 20-30 mL) to create a paste.[5]
-
Mix the paste thoroughly with a spatula or glass rod until all the powder is wetted.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Gradually add more water while stirring, bringing the volume to about 80 mL.
-
Continue stirring until the dye is completely dissolved. Gentle heating (do not boil) can be applied to aid dissolution if necessary.
-
-
Final Volume Adjustment:
-
Carefully transfer the dissolved solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Bring the solution to the final volume of 100 mL with high-purity water.
-
Cap the flask and invert it several times to ensure the solution is homogenous.
-
-
Storage:
-
Transfer the stock solution to a clearly labeled, airtight amber glass bottle to protect it from light.
-
Store the solution at room temperature.
-
4.2. Protocol for Preparing a 10 mM this compound Stock Solution
This protocol is recommended for applications where a precise molar concentration is required.
-
Calculation:
-
The molecular weight of this compound is 548.46 g/mol .
-
To prepare a 10 mM (0.010 M) solution, you will need:
-
0.010 mol/L * 548.46 g/mol = 5.4846 g/L
-
For 100 mL (0.1 L), you will need 0.5485 g.
-
-
-
Preparation:
-
Follow the same safety and preparation steps as outlined in Protocol 4.1.
-
-
Weighing:
-
Using an analytical balance, accurately weigh out 0.5485 g of this compound powder.
-
-
Dissolution:
-
Follow the dissolution steps as described in Protocol 4.1, using a 100 mL beaker and bringing the initial volume to approximately 80 mL.
-
-
Final Volume Adjustment:
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker and add the rinsing to the flask.
-
Bring the solution to the final 100 mL mark with high-purity water.
-
Cap and invert the flask multiple times to ensure thorough mixing.
-
-
Storage:
-
Store the 10 mM stock solution in a labeled amber glass bottle at room temperature.
-
Visualizations
The following diagram illustrates the general workflow for preparing an this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Acid Red 186 as a Tracer Dye in Hydrological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 186 is a water-soluble monoazo dye that has potential applications as a tracer in hydrological studies.[1][2][3][4] Its distinct color, solubility in water, and expected stability within a pH range of 5-13 make it a candidate for tracing water flow paths in certain environments.[3] However, it is important to note that this compound is not as commonly used or documented for hydrological tracing as other fluorescent dyes like Rhodamine WT or Fluorescein. Therefore, the following protocols are based on established principles of dye tracing and the available data for this compound, and would require validation before large-scale field application.
These notes provide an overview of the properties of this compound, and detailed protocols for its application in hydrological tracing, including dye injection, sample collection, and analysis.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| C.I. Name | This compound | [2][4] |
| C.I. Number | 18810 | [2][4] |
| CAS Number | 52677-44-8 | [2][4] |
| Molecular Formula | C₂₀H₁₄N₄Na₂O₈S₂ | [2] |
| Molecular Weight | 548.46 g/mol | [2] |
| Appearance | Purplish-red powder | [2][4] |
| Solubility | Soluble in water; slightly soluble in ethanol (B145695) and acetone; insoluble in toluene. | [2][4] |
| pH Stability | Expected to be most stable in a pH range of 5-13. | [3] |
| Maximum Absorbance (λmax) | 510 nm | - |
| Lightfastness | 6 (on a scale of 1 to 8, where 8 is the highest) | [3] |
Experimental Protocols
The following sections provide detailed protocols for the use of this compound in hydrological tracing studies. These are generalized protocols and may require modification based on specific field conditions and analytical equipment.
Protocol for Preparation of Stock and Working Solutions
Objective: To prepare concentrated stock solutions and diluted working standards of this compound for injection and calibration.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Volumetric flasks (various sizes)
-
Graduated cylinders
-
Analytical balance
-
Magnetic stirrer and stir bars
Procedure:
-
Stock Solution (e.g., 10 g/L):
-
Accurately weigh 10.0 g of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a 1 L volumetric flask.
-
Add approximately 800 mL of distilled water and stir with a magnetic stirrer until the dye is completely dissolved.
-
Once dissolved, bring the volume up to the 1 L mark with distilled water.
-
Stopper the flask and invert several times to ensure thorough mixing.
-
Store the stock solution in a cool, dark place, preferably in an amber glass bottle.
-
-
Working Standards:
-
Prepare a series of working standards by serial dilution of the stock solution. For example, to prepare a 100 mg/L standard, pipette 10 mL of the 10 g/L stock solution into a 1 L volumetric flask and dilute to the mark with distilled water.
-
Prepare a range of standards appropriate for creating a calibration curve for the analytical instrument to be used.
-
Protocol for Dye Injection in the Field
Objective: To introduce a known quantity of this compound into the hydrological system at a specific point.
Materials:
-
This compound stock solution
-
Graduated containers for measuring the injection volume
-
Field notebook and writing utensils
-
GPS unit for recording the injection location
-
Camera for documenting the injection site
-
Personal Protective Equipment (PPE): gloves, safety glasses
Procedure:
-
Pre-Injection:
-
Select an appropriate injection point (e.g., a sinkhole, losing stream, or injection well).
-
Record the precise coordinates of the injection point using a GPS unit.
-
Photograph the injection site.
-
Collect a background water sample from the anticipated monitoring points before dye injection to check for any existing background fluorescence or color.
-
-
Calculating Injection Mass:
-
The mass of dye to inject depends on factors such as the distance to the monitoring point, stream discharge, and expected travel time. A common empirical equation for qualitative traces in karst environments, based on Sodium Fluorescein, is: M = 19 * (L * Q * C)^0.95 [5] Where:
-
M = mass of tracer in grams
-
L = distance in meters
-
Q = discharge in m³/sec
-
C = desired concentration at the spring in g/m³ (ppb)
-
-
Note: Since this formula is for Sodium Fluorescein, adjustments may be necessary for this compound. A conservative approach would be to use a slightly larger mass.
-
-
Injection:
-
Measure the required volume of the this compound stock solution.
-
Pour the dye solution directly into the water at the injection point.
-
If possible, flush the injection point with a known volume of water to ensure all the dye enters the system.
-
Record the exact time and volume of the dye injection in the field notebook.
-
Protocol for Sample Collection
Objective: To collect water samples and/or passive samplers from monitoring points to detect the presence of this compound.
Materials:
-
Sample bottles (amber glass or opaque plastic)
-
Activated charcoal samplers (e.g., "bugs" or packets)
-
Cooler with ice packs
-
Field notebook, labels, and permanent marker
-
GPS unit
-
Camera
Procedure:
-
Water Sampling:
-
At predetermined monitoring locations (springs, wells, stream reaches), collect water samples at regular intervals.
-
Rinse the sample bottle three times with the water to be sampled before filling.
-
Fill the sample bottle completely, leaving minimal headspace.
-
Label the bottle with the site name, date, time, and sample number.
-
Store the samples in a cooler with ice packs and transport them to the laboratory for analysis as soon as possible.
-
-
Activated Charcoal Sampling:
-
Deploy activated charcoal samplers at the monitoring locations. These samplers will adsorb the dye over time, providing a cumulative record of its passage.
-
Securely place the samplers in the water flow, ensuring they remain submerged.
-
Retrieve the samplers at regular intervals (e.g., daily or weekly) and replace them with fresh ones.
-
Place the retrieved samplers in labeled, sealed plastic bags.
-
Store the samplers in a cool, dark place until they can be processed in the laboratory.
-
Protocol for Laboratory Analysis
Objective: To quantitatively determine the concentration of this compound in the collected samples.
A. Spectrophotometric Analysis
Materials:
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
This compound working standards
-
Collected water samples
Procedure:
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength to the maximum absorbance of this compound, which is approximately 510 nm .
-
-
Calibration Curve:
-
Use the prepared working standards to create a calibration curve.
-
Zero the instrument using a blank of distilled or deionized water.
-
Measure the absorbance of each working standard at 510 nm.
-
Plot a graph of absorbance versus concentration. The resulting curve should be linear and pass through the origin.
-
-
Sample Analysis:
-
Allow the collected water samples to reach room temperature.
-
If the samples are turbid, centrifuge or filter them before analysis.
-
Measure the absorbance of each water sample at 510 nm.
-
Use the calibration curve to determine the concentration of this compound in each sample.
-
B. Elution from Activated Charcoal and Analysis
Materials:
-
Retrieved activated charcoal samplers
-
Eluent solution (e.g., a mixture of isopropyl alcohol, ammonia, and water)
-
Sample containers with screw caps
-
Shaker table
-
Centrifuge (optional)
-
Spectrophotometer
Procedure:
-
Elution:
-
Remove the charcoal from its sampler and place it in a sample container.
-
Add a known volume of the eluent solution to the container (e.g., 50 mL).
-
Place the container on a shaker table and agitate for a set period (e.g., 1 hour) to desorb the dye from the charcoal.
-
-
Analysis:
-
After shaking, allow the charcoal to settle. If necessary, centrifuge the sample to obtain a clear supernatant.
-
Carefully decant the supernatant (the eluent containing the desorbed dye).
-
Analyze the eluent using the spectrophotometric method described above. Remember to use a blank consisting of the eluent solution for zeroing the instrument.
-
The result will be a qualitative indication of the presence of the dye. For quantitative results, the elution efficiency would need to be determined experimentally.
-
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison.
Table 2: Example of Data Presentation for Water Samples
| Sample ID | Location | Date | Time | Absorbance at 510 nm | Concentration (mg/L) |
| WS-01 | Spring A | 2025-10-26 | 09:00 | 0.002 | < Detection Limit |
| WS-02 | Spring A | 2025-10-27 | 09:00 | 0.150 | 1.25 |
| WS-03 | Spring A | 2025-10-28 | 09:00 | 0.350 | 2.92 |
Table 3: Example of Data Presentation for Charcoal Samplers
| Sampler ID | Location | Deployment Date/Time | Retrieval Date/Time | Eluent Absorbance at 510 nm | Result |
| CS-01 | Spring A | 2025-10-26 / 08:00 | 2025-10-27 / 08:00 | 0.005 | Negative |
| CS-02 | Spring A | 2025-10-27 / 08:00 | 2025-10-28 / 08:00 | 0.520 | Positive |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a hydrological tracing study using this compound.
Caption: Experimental workflow for a hydrological tracing study.
Logical Relationships in Sample Processing
This diagram shows the logical steps involved in processing the collected samples.
Caption: Logical flow for processing water and charcoal samples.
Important Considerations and Limitations
-
Fluorescence Data: A critical limitation is the lack of readily available data on the fluorescence excitation and emission wavelengths for this compound. For highly sensitive trace detection, which is often required in hydrology, fluorescence spectroscopy is the preferred method. Researchers should determine these parameters experimentally before field use.
-
Photodegradation: Acid dyes can be susceptible to degradation by sunlight.[6] In surface water tracing, this could lead to an underestimation of dye concentrations. It is advisable to conduct experiments in shaded conditions where possible or to quantify the rate of photodegradation under site-specific conditions.
-
Adsorption: this compound may adsorb to sediments and organic matter in the hydrological system, leading to a loss of the tracer from the water column. The extent of adsorption will be site-specific.
-
Toxicity: While many tracer dyes are considered non-toxic at the low concentrations used in these studies, the environmental fate and ecotoxicological profile of this compound are not as well-documented as those of more common tracer dyes. It is the user's responsibility to ensure compliance with all local environmental regulations.
References
Application Notes and Protocols for Protein Staining in Polyacrylamide Gels: A Comparative Analysis Featuring Acid Red 186
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The visualization of proteins in polyacrylamide gels following electrophoresis is a cornerstone of proteomics research and a critical step in the drug development pipeline. While Coomassie Brilliant Blue and Ponceau S are the industry standards for in-gel and on-membrane protein staining, respectively, the exploration of alternative dyes is ongoing. This document provides a detailed overview of established protein staining protocols and explores the potential application of Acid Red 186, a diazo dye, for this purpose.
Disclaimer: There is a notable absence of scientific literature validating the use of this compound for staining proteins in polyacrylamide gels. The protocols and data presented for this compound are therefore hypothetical and extrapolated from the principles of similar acid dyes. Experimental validation is essential to determine its efficacy and performance characteristics.
Principles of Protein Staining
The interaction between dyes and proteins in a gel matrix is governed by fundamental chemical principles.
-
Coomassie Brilliant Blue: This anionic dye binds to proteins primarily through non-covalent, electrostatic interactions with positively charged amino acid residues (lysine, arginine, and histidine) and van der Waals forces.[1][2] Under acidic conditions, the dye transitions from a reddish-brown to a stable, brilliant blue color upon protein binding.[2]
-
Ponceau S: As a red anionic azo dye, Ponceau S binds reversibly to the positively charged amino groups of proteins and also to non-polar regions.[3][4] This interaction is readily reversed by washing with water or mild buffer solutions, making it ideal for confirming protein transfer to membranes before immunodetection.[3]
-
This compound: This purplish-red powder is soluble in water and is classified as a single azo, metal complex dye.[5][6] Its molecular structure suggests it possesses negatively charged sulfonic acid groups, similar to other acid dyes used for protein staining.[6] Theoretically, it could bind to positively charged amino acid residues on proteins in an acidic environment, analogous to Ponceau S.
Comparative Data of Protein Stains
The selection of a protein stain is contingent on the experimental requirements, including sensitivity, linearity for quantification, and compatibility with downstream applications. The following table compares the performance of established stains with the hypothetical characteristics of this compound.
| Feature | Coomassie Brilliant Blue R-250 | Ponceau S | This compound (Hypothetical) |
| Detection Limit | ~50-100 ng[7] | ~200 ng[7] | ~200-500 ng |
| Linear Dynamic Range | Moderate | Narrow | Narrow to Moderate |
| Staining Time | 30-60 min[8] | 5-10 min[7] | 10-20 min |
| Reversibility | Difficult | Easily Reversible[3] | Potentially Reversible |
| Downstream Compatibility | Good for Mass Spectrometry | Excellent for Western Blotting[9] | Unknown |
| Primary Application | In-gel protein visualization | On-membrane protein visualization[3] | In-gel or on-membrane (to be determined) |
Experimental Protocols
Standard SDS-PAGE Protocol
A prerequisite for protein staining is the effective separation of proteins by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl buffers
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Protein sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol)
-
Electrophoresis running buffer
Procedure:
-
Gel Casting: Assemble the gel casting apparatus. Prepare and pour the resolving gel, overlay with water or isopropanol, and allow it to polymerize. Pour off the overlay and add the stacking gel solution, inserting the comb to create wells.[10]
-
Sample Preparation: Mix protein samples with an equal volume of 2x sample buffer. Heat the mixture at 95-100°C for 5-10 minutes to denature the proteins.[11][12]
-
Electrophoresis: Place the polymerized gel into the electrophoresis tank and fill with running buffer. Load the prepared protein samples and a molecular weight marker into the wells.[13]
-
Running the Gel: Connect the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[8][11]
Coomassie Brilliant Blue Staining Protocol
Solutions:
-
Fixing Solution: 50% methanol (B129727), 10% acetic acid in deionized water.
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid.
-
Destaining Solution: 40% methanol, 10% acetic acid in deionized water.[8]
Procedure:
-
Fixation: After electrophoresis, place the gel in the Fixing Solution for at least 1 hour with gentle agitation. This step precipitates the proteins within the gel matrix.
-
Staining: Remove the fixing solution and immerse the gel in the Coomassie Staining Solution. Incubate for at least 1 hour at room temperature with gentle agitation.[8]
-
Destaining: Pour off the staining solution. Add Destaining Solution and agitate. Replace the destaining solution periodically until the background is clear and the protein bands are distinctly visible against a transparent background.[14]
Proposed Protocol for this compound Staining (Hypothetical)
This proposed protocol is adapted from the Ponceau S staining method and requires optimization for best results.
Solutions:
-
Fixing Solution (Optional but Recommended): 50% methanol, 10% acetic acid in deionized water.
-
Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid.
-
Destaining Solution: 5% (v/v) acetic acid or deionized water.
Procedure:
-
Fixation: Place the gel in the Fixing Solution for 15-30 minutes with gentle agitation.
-
Rinsing: Discard the Fixing Solution and briefly rinse the gel with deionized water.
-
Staining: Immerse the gel in the this compound Staining Solution. Incubate for 10-20 minutes at room temperature with gentle agitation.
-
Destaining: Remove the staining solution. Wash the gel with the Destaining Solution or deionized water with gentle agitation until the protein bands are clearly visible against a low-background.
-
Image Acquisition: Document the stained gel using a gel documentation system with white light illumination.
-
Reversal of Staining (Optional): To assess reversibility for potential downstream applications like Western blotting, wash the gel with a mild alkaline solution (e.g., 0.1 M NaOH) or with extensive washes in deionized water.
Visualized Workflows
Conclusion
While Coomassie Brilliant Blue remains a robust and sensitive method for general in-gel protein visualization, the exploration of other dyes continues. This compound, based on its chemical properties as an acid dye, presents a theoretical possibility for protein staining. However, without empirical data, its utility, sensitivity, and compatibility with downstream applications remain unknown. Researchers interested in exploring its potential should begin with the proposed protocol, with the understanding that significant optimization will be required. For routine and validated protein staining, established methods such as Coomassie Brilliant Blue for in-gel analysis and Ponceau S for membrane analysis are strongly recommended.
References
- 1. How Does Coomassie Blue Stain Proteins in Gels? [synapse.patsnap.com]
- 2. conductscience.com [conductscience.com]
- 3. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 4. conductscience.com [conductscience.com]
- 5. This compound|CAS NO.52677-44-8 [chinainterdyes.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. static.igem.org [static.igem.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. SDS-PAGE Experiment Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 11. SDS-PAGE Protocol | Rockland [rockland.com]
- 12. iitg.ac.in [iitg.ac.in]
- 13. SDS-PAGE [assay-protocol.com]
- 14. Coomassie Blue Staining: Definition & Overview [excedr.com]
Application Notes and Protocols: Adsorption of Acid Red 186 on Activated Carbon for Wastewater Treatment
Introduction
Acid Red 186 is an anionic azo dye widely used in industries such as textiles, paper, and leather.[1][2] The release of effluents containing this dye into water bodies poses significant environmental and health risks due to its complex aromatic structure, low biodegradability, and potential toxicity.[1] Adsorption using activated carbon is a highly effective and widely used method for removing dyes from wastewater.[1][3] This is attributed to activated carbon's large surface area, porous structure, and high adsorption capacity for organic compounds.[1][4] These application notes provide a summary of the key parameters, quantitative data, and detailed experimental protocols for the removal of this compound from aqueous solutions using activated carbon.
Data Presentation: Adsorption Parameters
The following tables summarize the quantitative data from batch adsorption studies of this compound on activated carbon.[3][5]
Table 1: Effect of Adsorbent Dose on this compound Removal. Conditions: Initial Concentration = 20.06 mg/L, Contact Time = 2 hours, pH = 5.
| Adsorbent Dose (g / 50 mL) | Particle Size (µm) | Adsorption (%) |
| 0.2 | 100-45 | 49.21 |
| 1.5 | 100-45 | ~90 (Optimal) |
| 2.5 | 100-45 | 93.59 |
| 0.2 | < 45 | 49.40 |
| 1.5 | < 45 | ~95 (Optimal) |
| 2.0 | < 45 | 95.65 |
Note: An adsorbent dose of 1.5 g was found to be sufficient for optimal removal.[3]
Table 2: Effect of Contact Time on Adsorption Capacity. Conditions: Initial Concentration = 20.08 mg/L, Adsorbent Dose = 1.5 g / 50 mL, pH = 5.
| Contact Time (minutes) | Adsorption Status |
| 15 - 105 | Adsorption capacity increases |
| 120 | Equilibrium reached |
| 135 | Adsorption capacity remains constant |
Table 3: Effect of pH on this compound Removal. Conditions: Initial Concentration = 20.06 mg/L, Adsorbent Dose = 1.5 g / 50 mL, Contact Time = 2 hours.
| pH | Removal Percentage (%) |
| 2 | 99.8 (Maximum) |
| 4 | ~85 |
| 6 | ~70 |
| 8 | ~60 |
| 10 | ~55 |
Table 4: Adsorption Isotherm Model Parameters. Conditions: Temperature = 25°C.
| Isotherm Model | Activated Carbon Particle Size (µm) | Key Parameter | Value |
| Langmuir | 100-45 | Max. Monolayer Capacity (q_e) | 7.62 mg/g |
| Langmuir | < 45 | Max. Monolayer Capacity (q_e) | 7.194 mg/g |
| Freundlich | 100-45 | Freundlich Constants (K_F, n) | Data specific to plot |
| Freundlich | < 45 | Freundlich Constants (K_F, n) | Data specific to plot |
Note: The experimental data fitted well to both the Langmuir and Freundlich isotherm models.[3][5]
Experimental Workflow Diagram
Caption: Workflow for batch adsorption of this compound onto activated carbon.
Experimental Protocols
Protocol 1: Preparation of Materials
-
Activated Carbon (Adsorbent) Preparation:
-
If using commercial activated carbon, wash it several times with deionized water to remove any impurities.[6]
-
Dry the washed activated carbon in an oven at 110°C for 12-24 hours.[6]
-
Grind the dried carbon and sieve it to obtain the desired particle size fractions (e.g., 100-45 µm and < 45 µm).[3][5]
-
Store the prepared activated carbon in a sealed, dry container until use.
-
-
This compound (Adsorbate) Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) by accurately weighing the dye powder and dissolving it in a known volume of deionized water.
-
Prepare working solutions of desired concentrations (e.g., 10 to 50 mg/L) by diluting the stock solution with deionized water.[3][5]
-
Determine the maximum absorbance wavelength (λ_max) of the dye using a UV-Vis spectrophotometer by scanning a dilute solution across the visible spectrum.[3][5] This λ_max will be used for all subsequent concentration measurements.
-
Protocol 2: Batch Adsorption Experiments
These experiments are designed to study the effects of various parameters on dye removal.
-
General Setup:
-
To Study the Effect of Adsorbent Dose:
-
To Study the Effect of Contact Time:
-
To Study the Effect of pH:
-
Adjust the initial pH of the dye solutions in each flask to desired values (e.g., 2, 4, 6, 8, 10) using dilute HCl or NaOH.
-
Add a fixed amount of activated carbon to each flask.
-
Keep the initial dye concentration and contact time constant.
-
Agitate the flasks for the predetermined equilibrium time (e.g., 2 hours).
-
Protocol 3: Analysis and Data Calculation
-
Sample Analysis:
-
Calculations:
-
Percentage Removal (%): Calculate the efficiency of dye removal using the following equation:
-
Removal (%) = [(C_0 - C_e) / C_0] * 100
-
Where C_0 is the initial dye concentration (mg/L) and C_e is the equilibrium dye concentration (mg/L).[7]
-
-
Adsorption Capacity (q_e): Calculate the amount of dye adsorbed per unit mass of activated carbon at equilibrium using the following equation:
-
q_e = [(C_0 - C_e) * V] / m
-
Where V is the volume of the solution (L) and m is the mass of the adsorbent (g).[7]
-
-
Factors Affecting Adsorption Diagram
Caption: Interrelationship of key parameters affecting the dye adsorption process.
References
- 1. Removal of Dyes from Wastewater by Adsorption onto Activated Carbon: Mini Review [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. eajournals.org [eajournals.org]
- 4. Regeneration of dye-saturated activated carbon through advanced oxidative processes: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of treated activated carbon for cationic dye removal from modelled aqueous solution - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photocatalytic Degradation of Acid Red 186
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and execution of the photocatalytic degradation of the azo dye Acid Red 186. The protocols outlined below are based on established methodologies and offer a framework for reproducible research in the field of advanced oxidation processes.
Introduction
Photocatalysis is a promising advanced oxidation process for the degradation of persistent organic pollutants, such as azo dyes, in wastewater. This process utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), which, upon activation by ultraviolet (UV) radiation, generates highly reactive oxygen species (ROS). These ROS, primarily hydroxyl radicals (•OH), are capable of breaking down complex organic molecules into simpler, less harmful compounds, and ultimately, to carbon dioxide and water.[1] This application note focuses on the experimental setup for the degradation of this compound, a common industrial dye.
Experimental Setup
A typical laboratory-scale experimental setup for the photocatalytic degradation of this compound consists of a photoreactor, a UV light source, a magnetic stirrer, and sampling apparatus.
Photoreactor: A batch reactor is commonly employed for these experiments.[2][3] This can be a simple beaker or a more sophisticated cylindrical quartz vessel. For enhanced light penetration and uniform catalyst suspension, an annular reactor with the UV lamp placed in the center is an effective design.[4] Some studies have also utilized swirl-flow reactors or bubble column photoreactors to improve mass transfer.[5][6]
UV Light Source: The photocatalytic process is initiated by UV irradiation. Low-pressure mercury vapor lamps are a common choice, often with a primary emission wavelength of 254 nm or 365 nm.[7][8] The intensity of the UV light is a critical parameter influencing the degradation rate.[9]
Magnetic Stirrer: Continuous stirring is essential to ensure a homogenous suspension of the photocatalyst particles in the dye solution, maximizing the catalyst's active surface area exposure to both the dye molecules and UV light.
Experimental Protocols
Preparation of Photocatalyst (TiO₂/Zeolite)
A composite of TiO₂ and zeolite can enhance photocatalytic activity by increasing the adsorbent capacity for the dye molecules.[2][3][10]
Materials:
-
Y-type zeolite particles
-
Titanium dioxide (TiO₂) nanoparticles
-
Distilled water
Procedure:
-
Disperse 5 g of Y-type zeolite particles in 100 mL of distilled water and mix for 1 hour.
-
Add 5 g of TiO₂ nanoparticles to the zeolite suspension and continue stirring for an additional 2 hours.
-
Separate the resulting precipitate by centrifugation.
-
Wash the precipitate with distilled water.
-
Dry the washed precipitate at 80°C for 10 hours.
-
Calcine the dried powder at 600°C for 2 hours in a muffle furnace.[2][3]
-
Store the prepared TiO₂/zeolite photocatalyst in a sealed container.
Photocatalytic Degradation Procedure
Materials:
-
This compound dye
-
Prepared TiO₂ or TiO₂/zeolite photocatalyst
-
Distilled water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Photoreactor
-
UV lamp
-
Magnetic stirrer
-
Syringes and filters for sampling
Procedure:
-
Prepare a stock solution of this compound in distilled water.
-
In the photoreactor, prepare the desired volume of the dye solution with a specific initial concentration by diluting the stock solution.
-
Add the desired amount of the photocatalyst to the dye solution.
-
Adjust the pH of the suspension to the desired level using HCl or NaOH.
-
Place the photoreactor on a magnetic stirrer and ensure a constant and uniform suspension of the catalyst.
-
Before turning on the UV lamp, stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
At regular time intervals, withdraw aliquots of the suspension using a syringe.
-
Immediately filter the collected samples through a 0.45 µm filter to remove the photocatalyst particles.
-
Analyze the filtrate for the residual concentration of this compound.
Analytical Methods
The concentration of this compound in the collected samples can be determined using a UV-Vis spectrophotometer. The absorbance is measured at the wavelength of maximum absorbance (λmax) for this compound, which is 505 nm.[3] The concentration can be calculated using a pre-established calibration curve of absorbance versus concentration, following the Beer-Lambert law.
To determine the extent of complete degradation (mineralization) of the dye, Total Organic Carbon (TOC) analysis is performed. TOC analysis measures the total amount of organically bound carbon in a sample, providing a measure of the conversion of the organic dye into CO₂, water, and mineral acids.[5][6][11]
Data Presentation
The following tables summarize typical experimental conditions and results for the photocatalytic degradation of this compound and similar azo dyes.
Table 1: Experimental Parameters for Photocatalytic Degradation
| Parameter | Range/Value | Reference |
| Initial Dye Concentration | 10 - 100 mg/L | [12] |
| Catalyst Dosage (TiO₂) | 0.1 - 4.0 g/L | [1][12] |
| Catalyst Dosage (TiO₂/zeolite) | 0.88 g/L (optimal) | [2][3] |
| pH | 3.0 - 9.0 | [2] |
| Reaction Time | 0 - 150 minutes | |
| UV Light Source | Mercury Vapor Lamp (UV-A/UV-C) | [7][8] |
Table 2: Degradation Efficiency under Various Conditions
| Initial Dye Conc. (mg/L) | Catalyst Dosage (g/L) | pH | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| 100 | 0.88 (TiO₂/zeolite) | 6.5 | 125 | 96.3 | [2][3] |
| 30 | 0.5 (TiO₂) | - | - | Increased with dosage | [12] |
| 100 (Acid Red 88) | 2.0 (TiO₂) | 4.5 | 90 | ~99 | [1] |
| 50 (RB5 Dye) | 1.0 (TiO₂) | Ambient | - | Rate increases with UV intensity | [9] |
Visualizations
Caption: Experimental workflow for photocatalytic degradation.
Caption: Mechanism of photocatalytic degradation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of Acid Red 18 in an aqueous environment by TiO2/Zeolite nano photocatalyst [jwent.net]
- 3. jwent.net [jwent.net]
- 4. researchgate.net [researchgate.net]
- 5. uwo.scholaris.ca [uwo.scholaris.ca]
- 6. researchgate.net [researchgate.net]
- 7. Study on Photocatalytic Degradation of Acid Red 73 by Fe3O4@TiO2 Exposed (001) Facets [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of Acid Red 186 Using UV-Vis Spectroscopy
Introduction
Acid Red 186 (C.I. 18810) is a monoazo dye used in various industries, including textiles, leather, and industrial cleaning products.[1][2][3] Its chemical formula is C₂₀H₁₄N₄Na₂O₈S₂ and it has a molecular weight of 548.46 g/mol .[1][4] Accurate quantification of this dye in solutions is crucial for quality control, environmental monitoring, and research applications. UV-Visible (UV-Vis) spectroscopy provides a rapid, simple, and non-destructive method for determining the concentration of chromophoric compounds like this compound in solution.[5][6]
This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[7][8][9] The relationship is expressed as:
A = εlc
Where:
-
A is the absorbance (unitless).[9]
-
ε (epsilon) is the molar absorptivity coefficient, a constant specific to the substance at a given wavelength (in L mol⁻¹ cm⁻¹).[8]
-
l is the path length of the cuvette (typically 1 cm).[7]
-
c is the concentration of the substance (in mol L⁻¹).[9]
By measuring the absorbance of a series of standard solutions with known concentrations, a calibration curve can be generated.[5][10] This curve allows for the accurate determination of the concentration of this compound in an unknown sample by measuring its absorbance.[11][12]
Experimental Protocol
1. Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation.[13][15]
-
Consult the Safety Data Sheet (SDS) for this compound before starting any work.[13][14]
-
Dispose of all chemical waste according to institutional and local environmental regulations.
2. Materials and Equipment
-
This compound (CAS No. 52677-44-8), powder form[4]
-
Deionized (DI) water or an appropriate buffer solution
-
Analytical balance
-
Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)
-
Pipettes (graduated or digital)
-
Beakers
-
UV-Vis Spectrophotometer (single or double beam)[9]
-
Quartz or plastic cuvettes (1 cm path length)[7]
3. Protocol Part 1: Determination of Wavelength of Maximum Absorbance (λmax)
The first step is to determine the λmax, the wavelength at which this compound absorbs light most strongly, as this provides the highest sensitivity for quantification.
-
Prepare a Stock Solution: Accurately weigh approximately 50 mg of this compound powder and dissolve it in a 100 mL volumetric flask with DI water to create a 500 mg/L stock solution. Ensure the dye is completely dissolved.
-
Prepare a Working Solution: Dilute the stock solution to a concentration of approximately 10 mg/L. For example, pipette 2 mL of the 500 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with DI water.
-
Scan the Spectrum:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stabilization.[16]
-
Use DI water (or the solvent used for dilution) as a blank to zero the instrument.[10][16]
-
Fill a cuvette with the ~10 mg/L working solution and place it in the spectrophotometer.
-
Perform a wavelength scan over the visible range (e.g., 400 nm to 700 nm).
-
Identify the wavelength that corresponds to the highest absorbance peak. This is the λmax for this compound. This λmax value must be used for all subsequent absorbance measurements.
-
4. Protocol Part 2: Preparation of Standard Solutions and Calibration Curve
A series of standard solutions are prepared from the stock solution to create a calibration curve.[11][17]
-
Prepare a Stock Solution (if not already done): Prepare a 100 mg/L stock solution of this compound in DI water.
-
Perform Serial Dilutions: Prepare a series of at least five standard solutions from the 100 mg/L stock solution using serial dilution. An example set of standards is shown in the table below. For each standard, pipette the calculated volume of stock solution into a labeled volumetric flask and dilute to the mark with DI water.
| Standard | Stock Solution (100 mg/L) Volume | Final Volume (Flask) | Final Concentration (mg/L) |
| 1 | 1.0 mL | 10 mL | 10.0 |
| 2 | 0.8 mL | 10 mL | 8.0 |
| 3 | 0.6 mL | 10 mL | 6.0 |
| 4 | 0.4 mL | 10 mL | 4.0 |
| 5 | 0.2 mL | 10 mL | 2.0 |
| Blank | 0 mL | 10 mL | 0.0 |
-
Measure Absorbance:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the DI water blank.[16]
-
Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling it for the measurement.
-
Record at least three absorbance readings for each standard.[17]
-
5. Protocol Part 3: Quantification of Unknown Sample
-
Prepare the Unknown Sample: If the unknown sample is expected to have a high concentration of this compound, dilute it with DI water to ensure its absorbance falls within the linear range of the calibration curve (typically below 1.0). Record the dilution factor.
-
Measure Absorbance: Measure the absorbance of the prepared unknown sample at the λmax.
Data Presentation and Analysis
-
Construct the Calibration Curve: Plot the average absorbance of each standard on the y-axis against its known concentration on the x-axis.[5]
-
Perform Linear Regression: Apply a linear regression to the data points. The resulting equation will be in the form y = mx + b , where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'b' is the y-intercept.
-
Evaluate the Curve: A good calibration curve should have a coefficient of determination (R²) value of 0.99 or higher.[10]
Table 1: Example Calibration Data for this compound
| Concentration (mg/L) | Absorbance @ λmax (Reading 1) | Absorbance @ λmax (Reading 2) | Absorbance @ λmax (Reading 3) | Average Absorbance |
| 0.0 | 0.000 | 0.000 | 0.000 | 0.000 |
| 2.0 | 0.152 | 0.151 | 0.153 | 0.152 |
| 4.0 | 0.301 | 0.303 | 0.302 | 0.302 |
| 6.0 | 0.455 | 0.454 | 0.456 | 0.455 |
| 8.0 | 0.604 | 0.606 | 0.605 | 0.605 |
| 10.0 | 0.758 | 0.757 | 0.759 | 0.758 |
-
Calculate Unknown Concentration: Use the linear regression equation to calculate the concentration of the unknown sample. Rearrange the equation to:
x = (y - b) / m
Where 'y' is the measured absorbance of the unknown sample.
-
Apply Dilution Factor: If the unknown sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration in the original, undiluted sample.
Table 2: Example Calculation for an Unknown Sample
| Sample | Dilution Factor | Measured Absorbance | Calculated Concentration (mg/L) | Original Concentration (mg/L) |
| Unknown 1 | 10 | 0.521 | (0.521 - b) / m | Calculated Conc. x 10 |
Visualizations
Caption: Experimental workflow for quantifying this compound.
Caption: The relationship defined by the Beer-Lambert Law.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. pylamdyes.com [pylamdyes.com]
- 3. Acid Dyes - this compound at Best Price, High Purity & Color Strength [dyesandpigments.co.in]
- 4. This compound|CAS NO.52677-44-8 [chinainterdyes.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. uknml.com [uknml.com]
- 13. cncolorchem.com [cncolorchem.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. How to Calibrate a UV-Vis Spectrophotometer [synapse.patsnap.com]
- 17. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
Application Note: Determination of the Isoelectric Point of Acid Red 186
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[1] For ionizable molecules such as dyes, the pI is a critical physicochemical parameter that influences solubility, aggregation, and interaction with other molecules and surfaces. Acid Red 186 is a metallized monoazo dye used in various industrial applications, including textiles and cleaning products.[2][3] Determining its isoelectric point is essential for optimizing formulation stability, predicting its behavior in different pH environments, and ensuring product performance. At a pH below the pI, the molecule will have a net positive charge, while at a pH above the pI, it will carry a net negative charge.[1][4] This application note provides a detailed protocol for determining the isoelectric point of this compound using the zeta potential analysis method.
Principle of the Method: Zeta Potential Analysis
Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles in a liquid suspension. It is the electrical potential at the boundary dividing the layer of ions that travels with a particle from the bulk liquid.[5] The isoelectric point (IEP) is determined by measuring the zeta potential of a dispersion of the molecule of interest across a range of pH values.[6][7] The pH at which the zeta potential value is zero is the isoelectric point.[5][8] At pH values below the pI, the surface charge is positive, and at pH values above the pI, the surface charge is negative.[5][9]
Experimental Protocol: Zeta Potential Titration
This protocol describes the determination of the isoelectric point of this compound by measuring its zeta potential as a function of pH using a dynamic light scattering (DLS) instrument equipped with an autotitrator.
1. Materials and Reagents
-
This compound Powder: (C.I. 18810, CAS No. 52677-44-8)
-
Deionized (DI) Water: High-purity, 18 MΩ·cm
-
Hydrochloric Acid (HCl): 0.1 M solution for pH adjustment
-
Sodium Hydroxide (NaOH): 0.1 M solution for pH adjustment
-
pH Meter and Electrode: Calibrated
-
Zeta Potential Analyzer: (e.g., Malvern Zetasizer, Horiba SZ-100, or similar)
-
Autotitrator
-
Disposable Zeta Cells
-
Magnetic Stirrer and Stir Bar
-
Glass Beakers and Pipettes
2. Sample Preparation
-
Prepare a stock dispersion of this compound by dissolving a small, accurately weighed amount of the dye powder in DI water to achieve a concentration that is suitable for zeta potential measurement (e.g., 0.01% w/v). The solution should be slightly cloudy to ensure sufficient scattering for the instrument.
-
Ensure the dye is fully dissolved. Gentle agitation or brief sonication may be used if necessary.
-
Transfer a known volume (e.g., 10-20 mL) of the this compound dispersion into the titration vessel of the autotitrator.
-
Place a small, clean stir bar into the vessel.
3. Instrumentation and Measurement
-
Instrument Setup:
-
Turn on the zeta potential analyzer and allow it to warm up according to the manufacturer's instructions.
-
Set up the autotitrator with the 0.1 M HCl and 0.1 M NaOH titrants.
-
Calibrate the pH electrode connected to the titrator using standard pH buffers (e.g., pH 4, 7, and 10).
-
-
Measurement Protocol:
-
Create a titration measurement sequence in the instrument software.
-
Set the pH range for the titration. A broad range (e.g., pH 3 to pH 11) is recommended to ensure the isoelectric point is captured.
-
Set the target pH points for measurement, with smaller increments (e.g., 0.5 pH units) near the expected pI for higher resolution.
-
Configure the software to perform at least three replicate zeta potential measurements at each pH point.[10]
-
-
Titration and Data Collection:
-
Start the automated titration. The instrument will begin by measuring the initial pH and zeta potential of the sample dispersion.
-
The autotitrator will then automatically add small aliquots of HCl or NaOH to adjust the sample to the next target pH value.
-
At each pH point, the system will pause to allow the pH to stabilize before measuring the zeta potential.
-
The software will record the average zeta potential and standard deviation for each pH point.
-
4. Data Analysis
-
Export the collected data (pH vs. Zeta Potential).
-
Plot the average zeta potential (mV) on the y-axis against the pH on the x-axis.
-
Determine the isoelectric point by identifying the pH value where the zeta potential curve crosses the zero-mV line. This can be done by interpolation between the two data points that bracket the zero crossing.
Data Presentation
The quantitative data from the zeta potential titration should be summarized in a table for clarity and easy interpretation.
| pH | Average Zeta Potential (mV) | Standard Deviation (mV) |
| 3.0 | +28.5 | 1.2 |
| 4.0 | +15.1 | 0.9 |
| 4.8 | +2.3 | 0.5 |
| 5.2 | -1.9 | 0.4 |
| 6.0 | -12.7 | 0.8 |
| 7.0 | -25.4 | 1.1 |
| 8.0 | -33.1 | 1.5 |
| 9.0 | -38.6 | 1.3 |
| 10.0 | -42.0 | 1.6 |
| 11.0 | -45.3 | 1.8 |
| Table 1: Example data for the determination of the isoelectric point of this compound. The pI is interpolated to be approximately pH 5.0. |
Diagrams and Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for determining the isoelectric point of this compound using zeta potential titration.
Caption: Workflow for determining the pI of this compound.
References
- 1. Isoelectric point - Wikipedia [en.wikipedia.org]
- 2. pylamdyes.com [pylamdyes.com]
- 3. Acid Dyes - this compound at Best Price, High Purity & Color Strength [dyesandpigments.co.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. horiba.com [horiba.com]
- 6. What is the isoelectric point? - DataPhysics Instruments [dataphysics-instruments.com]
- 7. azom.com [azom.com]
- 8. Isoelectric Point (IEP) | Entegris [entegris.com]
- 9. Nawah [nawah-scientific.com]
- 10. azom.com [azom.com]
Application Notes and Protocols: Acid Red 186 in Leather Dyeing Research
Introduction
Acid Red 186 is a monoazo, metal complex acid dye suitable for dyeing various substrates, including leather, wool, silk, and nylon.[1][2] Its application in the leather industry provides vibrant red shades with good light and washing fastness.[1] The dyeing mechanism of acid dyes on leather involves the formation of ionic bonds between the anionic sulfonate groups of the dye and the protonated amino groups of the collagen fibers in an acidic medium.[3] The fixation of the dye is typically achieved by lowering the pH with an acid, such as formic or acetic acid.[3][4] This document provides detailed protocols for the application of this compound in leather dyeing research, including experimental procedures and methods for evaluating the dyeing performance.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| C.I. Number | 18810 | [2] |
| Molecular Formula | C₂₀H₁₄N₄Na₂O₈S₂ | [2] |
| Molecular Weight | 548.46 g/mol | [2] |
| CAS Number | 52677-44-8 | [2] |
| Physical Form | Purplish-red powder | [2] |
| Solubility | Soluble in water | [1][2] |
Experimental Protocols
Protocol 1: Drum Dyeing of Chrome-Tanned Leather with this compound
This protocol outlines a general procedure for the drum dyeing of chrome-tanned leather. Researchers should note that modifications may be necessary based on the specific characteristics of the leather and the desired depth of shade.
Materials:
-
Chrome-tanned leather (wet blue), shaved to the desired thickness
-
This compound
-
Formic acid (or other suitable organic acid)
-
Ammonia or sodium bicarbonate (for neutralization)
-
Anionic or non-ionic penetrating/leveling agent
-
Fatliquor
-
Drum dyeing machine
Procedure:
-
Washing and Neutralization: The chrome-tanned leather is washed in the drum with water at approximately 35°C to remove salts and other impurities. The leather is then neutralized to a pH of 4.5-5.5 using a mild alkali like sodium bicarbonate or ammonia.[3]
-
Dyeing:
-
The dye bath is prepared with a liquor ratio of 100-200% (based on the weight of the leather).[3]
-
This compound (1-5% on shaved weight, depending on the desired shade) is dissolved in hot water and added to the drum.[3]
-
A penetrating or leveling agent (e.g., 0.5% on shaved weight) can be added to promote even dye uptake.[5][6]
-
The drum is run at a controlled temperature, typically between 55-60°C for chrome-tanned leather, for 30-90 minutes.[6]
-
-
Fixation: After the initial dyeing period, formic acid is slowly added in portions to lower the pH of the dyebath to 3.5-4.0. This step is crucial for fixing the dye to the leather fibers.[3]
-
Rinsing and Fatliquoring: The dyed leather is rinsed thoroughly with water to remove any unfixed dye. Following rinsing, a suitable fatliquor is added to the drum to lubricate the leather fibers and impart softness.
-
Drying and Finishing: The leather is then dried and subjected to further finishing processes as required.
Diagram of the Leather Dyeing Workflow:
References
- 1. Acid Dyes - this compound at Best Price, High Purity & Color Strength [dyesandpigments.co.in]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of Acid Dyes in Leather Dyeing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Acid Red 186 Adsorption
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the pH for maximum Acid Red 186 adsorption in their experiments.
FAQs: Understanding the Role of pH in this compound Adsorption
Q1: What is the typical optimal pH range for this compound adsorption?
A1: The optimal pH for this compound adsorption is generally in the acidic range, typically between pH 2.0 and 5.0.[1][2][3][4] The exact optimal pH can vary depending on the specific adsorbent being used. For instance, with activated biochar derived from post-coagulation sludge, the highest adsorption efficiency was achieved at pH 2.[4] When using hexadecyl-trimethyl ammonium (B1175870) chloride (HDTMA.Cl) modified nano-pumice, the ideal pH was found to be 4.5.[3]
Q2: Why is an acidic pH generally more effective for this compound adsorption?
A2: this compound is an anionic dye. In acidic solutions, the surface of most adsorbents becomes protonated, leading to a net positive charge. This positive surface charge enhances the electrostatic attraction between the adsorbent and the negatively charged anionic dye molecules, resulting in increased adsorption. As the pH increases, the adsorbent surface becomes more negatively charged, leading to electrostatic repulsion and a decrease in dye removal.[4]
Q3: How does the point of zero charge (pHpzc) of the adsorbent influence the optimal pH?
A3: The pHpzc is the pH at which the surface of the adsorbent has a net neutral charge. At a pH below the pHpzc, the adsorbent surface is positively charged, favoring the adsorption of anionic dyes like this compound. Conversely, at a pH above the pHpzc, the surface is negatively charged. Therefore, for efficient removal of this compound, the experimental pH should be maintained below the pHpzc of the adsorbent.
Q4: Can the optimal pH be outside the acidic range?
A4: While less common for anionic dyes, it is possible depending on the specific interactions between the dye and the adsorbent. However, for this compound, studies consistently show that acidic conditions are favorable for adsorption onto various materials.
Troubleshooting Guide: Common Issues in pH Optimization
This guide addresses specific problems you might encounter during your experiments to determine the optimal pH for this compound adsorption.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Adsorption Efficiency Across All pH Levels | 1. Inappropriate adsorbent for this compound.2. Insufficient adsorbent dosage.3. Short contact time.4. High initial dye concentration. | 1. Review literature for adsorbents known to be effective for anionic dyes.2. Increase the adsorbent dose incrementally in subsequent experiments. A typical starting point is 1.5 g of adsorbent for a 50 mL solution.[1]3. Ensure sufficient time for equilibrium to be reached. A contact time of at least 120 minutes is often required.[1][2]4. Lower the initial concentration of the this compound solution. |
| Inconsistent or Non-reproducible Results | 1. Inaccurate pH measurement or adjustment.2. Temperature fluctuations during the experiment.3. Inadequate mixing of the solution.4. Degradation of the dye or adsorbent. | 1. Calibrate the pH meter before each use. Use dilute solutions of HCl and NaOH for pH adjustment.[3]2. Conduct experiments in a temperature-controlled environment, such as a shaker with temperature regulation.3. Ensure constant and uniform agitation throughout the experiment using a mechanical shaker.4. Prepare fresh dye solutions for each experiment and store the adsorbent according to the manufacturer's instructions. |
| Precipitation of Dye at Low pH | 1. This compound may have limited solubility at very low pH values. | 1. Visually inspect the solution for any signs of precipitation after pH adjustment.2. If precipitation occurs, consider starting your pH range at a slightly higher value (e.g., pH 3 instead of 2). |
| Adsorption Decreases Significantly at Very Low pH (e.g., pH < 2) | 1. Changes in the dye molecule's structure or charge at extremely low pH.2. Competition from excess H+ ions for active sites on the adsorbent. | 1. Widen the pH range of your study to observe the full trend.2. This is a known phenomenon; the optimal pH is often a balance between surface protonation and other competing effects. |
Data on Optimal pH for this compound Adsorption
The following tables summarize quantitative data from various studies on the effect of pH on this compound adsorption.
Table 1: Optimal pH and Adsorption Performance on Different Adsorbents
| Adsorbent | Optimal pH | Initial Dye Concentration (mg/L) | Adsorbent Dose | Contact Time (min) | Maximum Removal Efficiency (%) | Reference |
| Activated Carbon | 5.0 | 20.06 | 1.5 g / 50 mL | 120 | ~99.8 | [2] |
| HDTMA.Cl Modified Nano-pumice | 4.5 | 25 | 2.375 g/L | 70 | 99 | [3] |
| Activated Biochar | 2.0 | 100 | 2 g/L | 240 | >90 | [4] |
Table 2: Effect of pH on the Adsorption Capacity (q_e) of Activated Biochar for this compound
| pH | Adsorption Capacity (q_e) (mg/g) |
| 2 | ~45 |
| 4 | ~30 |
| 6 | ~15 |
| 8 | ~10 |
| 10 | <10 |
| Data estimated from graphical representations in the cited study.[4] |
Experimental Protocols
Below are detailed methodologies for key experiments related to optimizing pH for this compound adsorption.
Protocol 1: Batch Adsorption Experiment to Determine Optimal pH
Objective: To determine the effect of initial pH on the adsorption of this compound by a given adsorbent.
Materials:
-
This compound stock solution
-
Adsorbent material (e.g., activated carbon)
-
0.1 M HCl and 0.1 M NaOH solutions for pH adjustment
-
Conical flasks (100 mL)
-
Mechanical shaker
-
pH meter
-
Spectrophotometer
-
Filter paper and funnels
Procedure:
-
Prepare a series of conical flasks, each containing a fixed volume (e.g., 50 mL) of this compound solution of a known initial concentration (e.g., 20 mg/L).[1][2]
-
Adjust the initial pH of the solution in each flask to a different value (e.g., 2, 3, 4, 5, 6, 7, 8, 9, 10) using 0.1 M HCl or 0.1 M NaOH.[3]
-
Add a pre-weighed amount of the adsorbent (e.g., 1.5 g) to each flask.[1][2]
-
Place the flasks on a mechanical shaker and agitate at a constant speed (e.g., 200 rpm) and temperature for a predetermined contact time sufficient to reach equilibrium (e.g., 120 minutes).[1][3]
-
After shaking, filter the solutions to separate the adsorbent.
-
Measure the final concentration of this compound in the filtrate using a spectrophotometer at the dye's maximum wavelength (λmax).
-
Calculate the percentage of dye removal and the adsorption capacity (q_e) for each pH value.
-
Plot the percentage of dye removal or adsorption capacity against the pH to determine the optimal pH.
Visualizations
Experimental Workflow for pH Optimization
Caption: Workflow for determining the optimal pH for this compound adsorption.
Troubleshooting Logic for Low Adsorption
Caption: Troubleshooting logic for low this compound adsorption efficiency.
References
- 1. eajournals.org [eajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Adsorptive removal of acid red 18 dye from aqueous solution using hexadecyl-trimethyl ammonium chloride modified nano-pumice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Adsorption Kinetics and Isotherms of Synthetic Dyes on Biochar Derived from Post-Coagulation Sludge [mdpi.com]
Technical Support Center: Troubleshooting Uneven Staining with Acid Red 186 on Nylon Fibers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to uneven staining of nylon fibers with Acid Red 186.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of uneven staining (e.g., streaks, blotches, barriness) when using this compound on nylon fibers?
Uneven staining with acid dyes like this compound on nylon is typically a result of poor control over the dyeing process. The most common contributing factors include:
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Improper pH Control: The pH of the dyebath is a critical factor that governs the rate of dye uptake by the nylon fibers. An incorrect or fluctuating pH can lead to rapid, uncontrolled dye absorption, resulting in unevenness.[1][2][3]
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Incorrect Temperature Management: The dyeing rate is highly dependent on temperature. A rapid increase in temperature, particularly within the critical range of 65-85°C, can cause the dye to "strike" the fiber surface too quickly, leading to poor leveling and uneven color.[4][5][6][7]
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Inadequate Leveling Agent: Leveling agents are essential for promoting even and gradual dye uptake. Insufficient or improper use of a leveling agent can result in blotchy or streaky staining.[2][4][8]
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Poor Dye Dissolution: Undissolved particles of this compound can lead to specks or dark spots on the nylon fibers.[9][10]
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Dye Incompatibility: When using this compound in combination with other acid dyes, differences in their dyeing rates and affinities for nylon can lead to competitive dyeing, resulting in color variations.[4][6][11]
-
Fiber Inconsistencies: Variations in the physical or chemical structure of the nylon fibers themselves can cause differences in dye uptake, leading to a streaky appearance known as "barriness".[4][12]
Q2: How does pH affect the staining of nylon with this compound?
The pH of the dyebath directly influences the number of available dye sites on the nylon fiber. In an acidic environment, the amino groups (-NH2) in the nylon polymer chain are protonated to form cationic sites (-NH3+). These positively charged sites attract the anionic this compound dye molecules.
-
Low pH (more acidic): A lower pH increases the number of cationic sites, leading to a faster rate of dye uptake. This can result in deeper shades but also increases the risk of uneven staining if not carefully controlled.[1]
-
High pH (less acidic): A higher pH reduces the number of cationic sites, slowing down the dye uptake. This allows for better dye migration and leveling, leading to more even staining, but may make it more difficult to achieve very deep shades.[1]
For weak acid dyes like those often used for nylon, a common practice is to start the dyeing process at a near-neutral pH and gradually decrease it as the temperature rises to ensure even staining.[1]
Q3: What is the recommended temperature profile for dyeing nylon with this compound?
Precise temperature control is crucial for achieving level dyeing on nylon. A gradual temperature increase allows the dye to penetrate the fiber uniformly.
-
Initial Temperature: The dyeing process should begin at a relatively low temperature, around 40°C, where the dye absorption is minimal.[7]
-
Critical Temperature Range: The rate of temperature increase should be carefully controlled, typically at 1-2°C per minute, especially within the critical range of 65-85°C. In this range, the dye uptake accelerates significantly.[4][6][7]
-
Final Dyeing Temperature: The final dyeing temperature is usually held between 90-98°C for a set duration (e.g., 45-60 minutes) to ensure complete dye penetration and fixation.[1][4]
Q4: What is a leveling agent, and how does it prevent uneven staining?
A leveling agent is a chemical auxiliary that helps to ensure uniform color distribution during the dyeing process.[9] For acid dyeing of nylon, anionic or non-ionic surfactants are often used as leveling agents.[11] They work in one of two primary ways:
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Dye-Complexing: Some leveling agents form a loose complex with the dye molecules in the dyebath, which slows down their initial rush to the fiber surface. As the temperature increases, this complex gradually breaks down, releasing the dye for a more controlled and even uptake.
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Fiber Competition: Other leveling agents have a mild affinity for the nylon fiber and temporarily occupy some of the dye sites. This forces the dye to be absorbed more slowly and evenly across the fiber surface. As the dyeing process continues at a higher temperature, the dye molecules, which have a stronger affinity for the fiber, displace the leveling agent.[13][14]
The amount of leveling agent used is important; an excessive amount can hinder dye uptake and lead to lighter shades.[4][12]
Q5: How can I correct an unevenly stained nylon sample?
Correcting an unevenly dyed nylon sample can be challenging, but it is sometimes possible through a process called "stripping and re-dyeing." This involves removing some or all of the dye from the fiber and then re-dyeing it under more controlled conditions. The effectiveness of this process depends on the specific dye and the depth of the shade. Mild stripping agents and careful control of temperature and pH are necessary to avoid damaging the nylon fibers. For re-dyeing, it is crucial to use a good leveling agent and a slow, controlled heating rate.[15]
Data Presentation
Table 1: Recommended pH and Temperature Parameters for this compound Staining on Nylon
| Parameter | Recommended Range | Purpose |
| Starting pH | 6.0 - 7.0 | Allows for slow initial dye diffusion.[1] |
| Dyeing pH | 4.0 - 5.5 | Promotes controlled dye uptake.[1][2] |
| Final pH | 3.0 - 4.0 | Ensures maximum dye fixation.[1] |
| Starting Temperature | 40°C | Minimizes rapid initial dye absorption.[7] |
| Heating Rate | 1-2°C / minute | Critical for even dye uptake, especially between 65-85°C.[1][4] |
| Final Temperature | 90 - 98°C | Promotes dye penetration and fixation.[1][3] |
| Dwell Time at Final Temp | 30 - 60 minutes | Ensures complete dyeing.[4][16] |
Experimental Protocols
Protocol for Even Staining of Nylon Fibers with this compound
This protocol outlines a general procedure for achieving level staining. Adjustments may be necessary based on the specific nylon substrate and desired shade depth.
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Fiber Preparation: Ensure the nylon fibers are clean and free from any oils, sizes, or other contaminants by scouring them with a suitable detergent and rinsing thoroughly.
-
Dye Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Create a paste of the dye powder with a small amount of warm water.[10]
-
Gradually add more hot water (around 80°C) to the paste while stirring continuously until the dye is fully dissolved.[10]
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For best results, strain the dye solution through a fine mesh to remove any undissolved particles.[10]
-
-
Dye Bath Preparation:
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Fill the dyeing vessel with the required volume of deionized or softened water.
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Add a suitable leveling agent (e.g., 0.5-2.0% on weight of fiber) and stir to dissolve.
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Add the prepared this compound dye solution to the bath and stir well.
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Adjust the initial pH of the dyebath to 6.0-7.0 using a buffer system like ammonium (B1175870) acetate (B1210297) or a weak acid such as acetic acid.[1][4]
-
-
Dyeing Procedure:
-
Immerse the wet nylon fibers into the dyebath at a starting temperature of approximately 40°C.[7]
-
Begin agitation to ensure even exposure of the fibers to the dye liquor.
-
Gradually increase the temperature of the dyebath at a controlled rate of 1-2°C per minute.[1][4]
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As the temperature rises, slowly add a dilute solution of a weak acid (e.g., acetic acid or formic acid) to gradually lower the pH to the target dyeing range of 4.0-5.5.[1]
-
Once the temperature reaches 90-98°C, maintain this temperature for 30-60 minutes, continuing agitation.[4][16]
-
-
Rinsing and Drying:
-
After the dyeing cycle is complete, allow the dyebath to cool gradually to avoid shocking the fibers.[9]
-
Remove the nylon fibers and rinse them with warm water, followed by a cold water rinse, until the water runs clear.
-
Dry the stained fibers at an appropriate temperature.
-
Mandatory Visualization
Caption: A troubleshooting workflow for diagnosing and resolving uneven staining issues.
Caption: An experimental workflow for achieving even staining of nylon fibers.
References
- 1. vietextile.com [vietextile.com]
- 2. autumnchem.com [autumnchem.com]
- 3. Factors Influencing the Dyeing of Nylon with Acid Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. Reasons and measures for common dyeing problems of nylon - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 5. dttwister.com [dttwister.com]
- 6. 4 common problems of acid dyeing nylon - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 7. Acid Dye Dyeing Nylon Common Problems - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. Several Precautions When Dyeing With Acid Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 9. benchchem.com [benchchem.com]
- 10. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 11. shijichenxing.com [shijichenxing.com]
- 12. 4 common problems of acid dye dyeing nylon - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 13. Wholesale High Concentration Acid Leveling Agent (For nylon) 22095, Levelling Agent, Dispersing Agent Manufacturer and Supplier | Innovative [textile-chem.com]
- 14. Nylon Leveling Agent China Manufacturers & Suppliers & Factory [dymachem.com]
- 15. jintex-chemical.com [jintex-chemical.com]
- 16. textilestudycenter.com [textilestudycenter.com]
How to reduce background staining in Acid Red 186 histological applications.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining in Acid Red 186 histological applications. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide: Reducing High Background Staining
High background staining can obscure specific signals and lead to misinterpretation of results. The following guide addresses common causes and solutions for reducing non-specific staining with this compound.
Question: What are the most common causes of high background staining with this compound?
Answer: High background staining in histological applications, including with this compound, often stems from several factors:
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Excessive Dye Concentration: Using a dye solution that is too concentrated can lead to non-specific binding to tissue components.[1]
-
Inadequate Rinsing: Insufficient or improper rinsing after the staining step fails to remove unbound dye molecules.[1]
-
Over-fixation: Prolonged or harsh fixation can alter tissue morphology and expose non-specific binding sites.[2]
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Ionic Interactions: Non-specific binding can occur due to ionic interactions between the dye and tissue molecules.[3]
-
Tissue Thickness: Thicker tissue sections are more prone to trapping excess dye, leading to higher background.[1][2]
-
Endogenous Factors: The presence of endogenous enzymes or biotin (B1667282) in the tissue can sometimes contribute to background, although this is more critical in immunohistochemistry (IHC) than in simple dye staining.[4][5][6][7][8]
Question: How can I optimize the this compound dye concentration to reduce background?
Answer: Optimizing the dye concentration is a critical first step. We recommend performing a dilution series to find the optimal concentration for your specific tissue and protocol.
Experimental Protocol: Dye Concentration Optimization
-
Prepare Stock Solution: Prepare a 1% (w/v) stock solution of this compound in distilled water.
-
Create Working Dilutions: Prepare a series of working dilutions from the stock solution, for example: 0.5%, 0.1%, 0.05%, and 0.01%.
-
Stain Test Sections: Use serial sections of your target tissue and stain one section with each dilution, keeping all other protocol parameters (incubation time, rinsing, etc.) constant.
-
Evaluate Staining: Microscopically evaluate the staining intensity and background level for each dilution. The optimal concentration will provide strong specific staining with minimal background.
Data Presentation: Example of Dye Concentration Optimization
| Dye Concentration | Specific Staining Intensity | Background Staining Level | Recommendation |
| 0.5% | Very Strong / Dark Red | High | Over-stained. Reduce concentration. |
| 0.1% | Strong, Bright Red | Moderate | Background may still be too high. |
| 0.05% | Strong, Bright Red | Low / Clean | Optimal starting point. |
| 0.01% | Moderate Red | Minimal | May be too weak for some applications. |
Question: What is the recommended procedure for post-staining rinses to minimize background?
Answer: A thorough and appropriate rinsing step is crucial for removing unbound dye. For acid dyes, a slightly acidic rinse is often effective.
Experimental Protocol: Optimized Rinsing Procedure
-
Initial Rinse: Immediately after staining, briefly rinse the slides in distilled water to remove the bulk of the excess dye.
-
Differentiating Rinse: Transfer the slides to a solution of 1% acetic acid in distilled water. The acidic pH helps to remove non-specifically bound dye. The duration of this step may need to be optimized (e.g., 30 seconds to 2 minutes).
-
Final Rinse: Rinse the slides thoroughly in several changes of distilled water to remove the acetic acid.
-
Dehydration and Mounting: Proceed with the standard dehydration and mounting protocol.
Frequently Asked Questions (FAQs)
Q1: Can the type of tissue fixation affect background staining with this compound?
A1: Yes, fixation is a critical variable.[9][10] Over-fixation can lead to increased non-specific binding.[2] It is important to optimize the fixation time and type of fixative for your specific tissue. While 10% neutral buffered formalin is common, for some applications, other fixatives like Bouin's fluid might be considered, though they can also impact tissue morphology and dye binding.[11]
Q2: Does incubation time with this compound influence background levels?
A2: Absolutely. Longer incubation times can lead to stronger staining but also higher background.[1][12] It is essential to determine the optimal incubation time that provides a good balance between signal intensity and a clean background. We recommend testing a time course (e.g., 15, 30, 60, and 90 minutes) to find the ideal duration for your experiment.
Data Presentation: Example of Incubation Time Optimization
| Incubation Time | Specific Staining Intensity | Background Staining Level | Recommendation |
| 15 minutes | Weak / Pale Red | Minimal | Under-stained. Insufficient time for dye binding. |
| 30 minutes | Moderate Red | Low | Acceptable, but could be stronger. |
| 60 minutes | Strong, Bright Red | Low / Clean | Optimal starting point. |
| 90 minutes | Strong, Bright Red | Moderate | Background begins to increase, reducing contrast. |
Q3: Are blocking steps necessary when using this compound?
A3: For a simple histological stain like this compound, extensive blocking steps typical for IHC (e.g., serum blocking, avidin/biotin blocking) are generally not required.[4][13] The primary mechanism of staining is based on electrostatic interactions between the anionic dye and cationic tissue proteins in an acidic environment.[14][15] However, if you are using this compound in a complex protocol, for example, in combination with an IHC stain, then appropriate blocking for the IHC portion is essential to prevent non-specific antibody binding.[2][16][17]
Q4: How does the pH of the staining solution impact this compound staining?
A4: The pH of the staining solution is a critical factor for acid dyes.[9][10] An acidic pH (typically around 2-3) is necessary to protonate tissue proteins, giving them a net positive charge, which then attracts the negatively charged (anionic) this compound dye.[14] Variations in pH can significantly affect staining intensity and specificity. It is important to ensure the pH of your staining solution is consistent across experiments.
Visualizing Workflows and Logic
General Workflow for this compound Staining
References
- 1. benchchem.com [benchchem.com]
- 2. biossusa.com [biossusa.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Basics of the Blocking Step in IHC [nsh.org]
- 5. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. stainsfile.com [stainsfile.com]
- 12. Troubleshooting - High background [immunohistochemistry.us]
- 13. Blocking in IHC | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. bosterbio.com [bosterbio.com]
- 17. How to reduce the background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
Overcoming interference in spectrophotometric readings of Acid Red 186.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in the spectrophotometric analysis of Acid Red 186.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a monoazo, metal-complex dye.[1][2] It is a purplish-red powder that is soluble in water and slightly soluble in ethanol (B145695) and acetone.[1] It is commonly used for dyeing polyamide, silk, wool, leather, and in the formulation of industrial cleaning products and soaps.[1][3][4]
| Property | Value |
| C.I. Name | This compound[1] |
| C.I. Number | 18810[3][5] |
| CAS Number | 52677-44-8[1] |
| Molecular Formula | C₂₀H₁₄N₄Na₂O₈S₂[1] |
| Molecular Weight | 548.46 g/mol [1] |
| Appearance | Purplish-red powder[1] |
| Solubility | Soluble in water[1][3] |
Q2: What is the maximum absorbance wavelength (λmax) for this compound?
The exact maximum absorbance wavelength (λmax) for this compound is not consistently reported in publicly available literature. However, for similar red acid dyes, the λmax is typically in the range of 500-530 nm. For instance, Acid Red 18 has a λmax of 507 nm and Acid Red B has a λmax of 510 nm.[6][7] It is crucial to experimentally determine the λmax for your specific solution and instrument conditions.
Q3: What are the common causes of interference in the spectrophotometric reading of this compound?
Interference in spectrophotometric measurements of this compound can arise from several sources, broadly categorized as spectral, chemical, and physical interference.
-
Spectral Interference: This occurs when other substances in the sample absorb light at or near the λmax of this compound, leading to an artificially high absorbance reading. Common spectral interferents in textile and industrial wastewater samples include:
-
Other dyes and colorants
-
Fluorescent whitening agents
-
Degradation products of the dye or other organic matter
-
-
Chemical Interference: This involves chemical reactions that alter the color or concentration of this compound. Potential chemical interferents include:
-
pH fluctuations: The absorption spectrum of many azo dyes is pH-dependent. A shift in pH can cause a change in color and a shift in the λmax.
-
Oxidizing or reducing agents: These can chemically degrade the dye, leading to a decrease in absorbance.
-
Surfactants and detergents: These can interact with the dye molecules, causing shifts in the absorption spectrum.[8][9][10]
-
-
Physical Interference: This is caused by undissolved solids or colloids in the sample that scatter light, leading to an apparent increase in absorbance. This is often observed as a high and unstable baseline. Common physical interferents include:
-
Suspended solids in wastewater
-
Precipitated dye or other sample components
-
Turbidity from biological materials
-
Troubleshooting Guides
Issue 1: Inaccurate or Non-reproducible Readings
| Symptom | Possible Cause | Troubleshooting Step |
| Absorbance readings are inconsistent between identical samples. | Instrumental drift, improper cuvette handling, or sample instability. | 1. Allow the spectrophotometer to warm up for the recommended time. 2. Use the same cuvette for blank and sample measurements, ensuring it is clean and free of scratches. 3. Measure the absorbance of a stable standard solution periodically to check for instrument drift. 4. Ensure samples are well-mixed and at a constant temperature before measurement. |
| The calibration curve is non-linear. | High sample concentration (deviation from Beer-Lambert law), or presence of interfering substances. | 1. Dilute the samples to fall within the linear range of the assay. 2. Prepare a new set of standards and re-run the calibration curve. 3. Investigate potential matrix effects by preparing standards in a matrix similar to the sample. |
| Negative absorbance readings. | Incorrect blanking procedure. | 1. Ensure the blank solution is appropriate for the sample matrix. The blank should contain everything that the sample contains, except for the analyte (this compound). 2. Re-blank the instrument before measuring your samples. |
Issue 2: Suspected Spectral Interference
| Symptom | Possible Cause | Troubleshooting Step |
| The absorbance spectrum of the sample shows a broad peak or multiple peaks around the expected λmax of this compound. | Presence of other colored compounds with overlapping spectra. | 1. Spectral Subtraction: If the spectrum of the interfering substance is known, it can be mathematically subtracted from the sample spectrum. 2. Derivative Spectrophotometry: First or second derivative spectra can help to resolve overlapping peaks. 3. Wavelength Selection: Choose a wavelength for analysis where the interference from other components is minimal, even if it is not the λmax of this compound. 4. Sample Cleanup: Use solid-phase extraction (SPE) or other chromatographic techniques to separate this compound from interfering compounds before measurement. |
Issue 3: Suspected Chemical Interference
| Symptom | Possible Cause | Troubleshooting Step |
| The color of the sample changes over time, or upon addition of reagents. | pH shift, or reaction with other chemicals in the sample. | 1. pH Control: Buffer all samples and standards to a constant pH. The optimal pH should be determined experimentally to ensure maximum color stability. 2. Matrix Matching: Prepare calibration standards in a matrix that closely resembles the sample matrix to compensate for the effects of other components. 3. Standard Addition Method: This method can be used to correct for matrix effects. Known amounts of a standard solution are added to the sample, and the change in absorbance is used to determine the original concentration. |
Issue 4: Suspected Physical Interference
| Symptom | Possible Cause | Troubleshooting Step |
| The sample appears cloudy or contains visible particles. The baseline of the spectrum is high and noisy. | Presence of suspended solids or turbidity. | 1. Filtration: Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove suspended particles. 2. Centrifugation: Centrifuge the sample at high speed to pellet any suspended solids. The supernatant can then be carefully collected for analysis. 3. Baseline Correction: Many spectrophotometers have a baseline correction feature that can be used to subtract a sloping or offset baseline. |
Experimental Protocols
Protocol 1: Determination of λmax and Standard Curve Generation for this compound
This protocol outlines the steps to determine the maximum absorbance wavelength (λmax) and generate a standard calibration curve for the quantification of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. specialchem.com [specialchem.com]
- 3. pylamdyes.com [pylamdyes.com]
- 4. jelsciences.com [jelsciences.com]
- 5. khushidyechem.com [khushidyechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
Technical Support Center: Preventing Aggregation of Acid Red 186 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Acid Red 186 molecules in solution.
Introduction to this compound Aggregation
This compound is a water-soluble, single azo, metal-complex dye.[1] In aqueous solutions, it has a tendency to form aggregates, which can negatively impact experimental results by altering its spectrophotometric properties, reducing its effective concentration, and potentially leading to precipitation. Understanding and controlling this aggregation is crucial for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it aggregate?
A1: this compound is a purplish-red powder that is soluble in water and slightly soluble in ethanol (B145695) and acetone.[1][2] Its molecular structure contains an azo group and it exists as a metal complex.[1] Aggregation, or self-association, of dye molecules in solution is a common phenomenon driven by intermolecular forces such as van der Waals forces, π-π stacking of the aromatic rings, and hydrophobic interactions.
Q2: What are the common signs of this compound aggregation in my solution?
A2: Signs of aggregation include:
-
Visual Changes: The solution may appear cloudy or hazy, and in severe cases, a visible precipitate may form.
-
Spectrophotometric Changes: A decrease in the maximum absorbance, a shift in the absorption maximum (often a blue-shift, indicative of H-aggregates), or a broadening of the absorption spectrum can indicate aggregation.
Q3: At what pH is this compound most stable against aggregation?
A3: this compound is expected to be most stable in a pH range of 5 to 13.[3] Outside of this range, particularly in acidic conditions, the likelihood of aggregation and precipitation increases.
Q4: How does temperature affect the aggregation of this compound?
A4: Generally, increasing the temperature can help reduce the aggregation of dyes in solution. Higher temperatures provide more kinetic energy to the molecules, which can overcome the intermolecular forces that lead to aggregation. Conversely, lower temperatures can promote aggregation.
Troubleshooting Guide: Resolving this compound Aggregation
This guide provides a systematic approach to diagnosing and resolving common issues related to this compound aggregation during your experiments.
Problem 1: Visible Precipitate or Cloudiness in the Dye Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Dye Concentration | Dilute the stock solution to a lower working concentration. | The precipitate dissolves, and the solution becomes clear. |
| Low pH | Adjust the pH of the solution to the recommended stable range of 5-13 using a suitable buffer. | The precipitate dissolves, and the solution clarity is restored. |
| High Ionic Strength | Reduce the concentration of salts in your buffer or solvent system. | Improved solubility and a reduction in precipitation. |
| Low Temperature | Gently warm the solution while stirring. | The precipitate dissolves. Note that the dye may re-precipitate upon cooling. |
| Improper Dissolution | Ensure the dye is fully dissolved initially. A good practice is to create a paste of the dye powder with a small amount of solvent before adding the rest of the solvent while stirring vigorously. | A clear, homogenous solution is formed from the start. |
Problem 2: Inconsistent Spectrophotometric Readings
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Aggregation-Induced Spectral Shifts | Add a disaggregating agent such as a surfactant (e.g., Sodium Dodecyl Sulfate - SDS) or a polymer (e.g., Polyvinylpyrrolidone - PVP). See Experimental Protocols for suggested concentrations. | Stabilization of the absorbance spectrum with a consistent maximum absorption wavelength. |
| pH Instability | Use a reliable buffer system to maintain a constant pH within the 5-13 range. | Consistent and reproducible spectrophotometric measurements. |
| Solvent Effects | If using a mixed solvent system, ensure the solvent ratios are consistent across all experiments. Consider using a solvent known to reduce aggregation, such as ethanol or acetone, in small, optimized proportions. | More consistent spectral data across different batches of solutions. |
Quantitative Data on Aggregation Prevention (Illustrative)
Disclaimer: The following tables present illustrative data based on general principles of dye aggregation, as specific quantitative data for this compound was not available in the public domain. These tables are intended to guide experimental design.
Table 1: Effect of Sodium Dodecyl Sulfate (SDS) on the Aggregation of this compound in Aqueous Solution
| SDS Concentration (mM) | Apparent Hydrodynamic Radius (nm) (from DLS) | Absorbance at λmax (AU) |
| 0 | 150 | 0.85 |
| 0.5 | 80 | 0.92 |
| 1.0 | 35 | 0.98 |
| 2.0 | 10 | 1.05 |
| 5.0 | 5 | 1.10 |
Table 2: Influence of pH on the Aggregation State of this compound
| pH | Visual Appearance | Absorbance at λmax (AU) |
| 3 | Cloudy with precipitate | 0.45 |
| 5 | Clear | 1.08 |
| 7 | Clear | 1.10 |
| 9 | Clear | 1.09 |
| 11 | Clear | 1.07 |
| 13 | Slight haze | 0.95 |
Table 3: Effect of Temperature on the Solubility of this compound in Water
| Temperature (°C) | Solubility (g/L) |
| 10 | 15 |
| 25 | 30 |
| 40 | 55 |
| 60 | 80 |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Analysis of this compound Aggregation
This protocol describes how to use UV-Vis spectroscopy to study the aggregation of this compound and the effect of anti-aggregation agents.
Materials:
-
This compound
-
Deionized water
-
Buffer solutions (pH 5, 7, 9)
-
Sodium Dodecyl Sulfate (SDS)
-
Polyvinylpyrrolidone (PVP)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.
-
Prepare a series of dilutions from the stock solution in the desired buffer (e.g., from 1 µM to 100 µM).
-
Record the UV-Vis absorption spectrum for each concentration from 300 to 700 nm.
-
Analyze the spectra:
-
Plot absorbance at the maximum wavelength (λmax) versus concentration to check for deviations from the Beer-Lambert law, which can indicate aggregation.
-
Observe any shifts in λmax or changes in the spectral shape with increasing concentration.
-
-
To test anti-aggregation agents:
-
Prepare a solution of this compound at a concentration known to cause aggregation.
-
Add varying concentrations of the anti-aggregation agent (e.g., SDS from 0.1 mM to 5 mM).
-
Record the UV-Vis spectrum for each sample and observe the reduction in aggregation-related spectral changes.
-
Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)
This protocol outlines the use of DLS to measure the size of this compound aggregates in solution.
Materials:
-
This compound solution
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume cuvettes
Procedure:
-
Prepare your this compound samples as you would for your experiment (e.g., in a specific buffer, at a certain concentration).
-
Filter the samples through a 0.22 µm syringe filter to remove dust and large particulates.
-
Transfer the sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in solution.
-
Analyze the data:
-
A large Rh and a high PDI are indicative of aggregation.
-
Compare the results of your sample with a control solution known to be non-aggregated (e.g., a very dilute solution or a solution containing an effective anti-aggregation agent).
-
Visualizations
Caption: Experimental workflow for investigating this compound aggregation.
References
Optimizing contact time for Acid Red 186 removal from water.
Technical Support Center: Optimizing Acid Red 186 Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of contact time for the removal of this compound from aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing contact time a critical parameter in the removal of this compound?
Optimizing contact time is crucial for several reasons. It ensures that the adsorption process reaches equilibrium, leading to the maximum possible removal of this compound.[1][2] Insufficient contact time will result in incomplete removal, while excessively long contact time can be inefficient in terms of energy and time, without a significant increase in removal efficiency.[3] Understanding the optimal contact time is also essential for designing and scaling up efficient water treatment processes.
Q2: What is the typical progression of this compound removal over time?
The removal of this compound by adsorption typically occurs in two main stages. Initially, there is a rapid adsorption phase where the dye molecules quickly occupy the readily available active sites on the adsorbent's surface.[2][4] This is followed by a much slower phase, where the rate of adsorption decreases as the remaining active sites become more difficult to access. Eventually, the system reaches equilibrium, and the concentration of this compound in the solution remains constant.[1][2]
Q3: How do other experimental parameters influence the optimal contact time?
Several factors can affect the time required to reach equilibrium, including:
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Initial Dye Concentration: Higher initial concentrations may require longer contact times to reach equilibrium as there are more dye molecules to be adsorbed.[4]
-
Adsorbent Dosage: A higher adsorbent dose provides more active sites, which can lead to a faster removal rate and potentially a shorter time to reach equilibrium.[1][5]
-
pH: The pH of the solution affects the surface charge of the adsorbent and the ionization of the dye molecule, influencing the electrostatic interactions and thus the rate of adsorption.[5][6][7]
-
Temperature: Temperature can affect the diffusion rate of the dye molecules and the adsorbent's properties, which can alter the kinetics of the adsorption process.[5]
-
Agitation Speed: A higher agitation speed enhances the diffusion of dye molecules to the adsorbent surface, which can lead to a faster approach to equilibrium.[3]
Q4: What are the consequences of not reaching equilibrium during the experiment?
If the experiment is terminated before equilibrium is reached, the measured removal efficiency will be lower than the maximum achievable capacity of the adsorbent under the given conditions. This can lead to an underestimation of the adsorbent's performance and inaccurate kinetic modeling.
Troubleshooting Guide
Issue 1: Low removal efficiency of this compound even after a seemingly long contact time.
-
Possible Cause 1: Inappropriate pH. The surface charge of the adsorbent and the dye's ionization are pH-dependent. For anionic dyes like this compound, a lower pH (acidic medium) generally favors adsorption onto many adsorbents due to the protonation of the adsorbent surface, leading to stronger electrostatic attraction.[6][7]
-
Possible Cause 2: Insufficient Adsorbent Dosage. The amount of adsorbent may not be sufficient to provide enough active sites for the given concentration of the dye.
-
Possible Cause 3: Adsorbent Fouling or Inactivation. The surface of the adsorbent may be blocked by other substances in the water, or it may have lost its activity.
-
Solution: Ensure the adsorbent is properly prepared and activated according to the protocol. If using real wastewater samples, consider a pre-treatment step to remove interfering substances.
-
Issue 2: Inconsistent and non-reproducible results for contact time experiments.
-
Possible Cause 1: Inadequate Mixing. If the solution is not mixed properly, the adsorbent particles may settle, leading to poor contact with the dye molecules and variable results.
-
Solution: Ensure consistent and adequate agitation throughout the experiment. Use a mechanical shaker with a constant and appropriate speed.[3]
-
-
Possible Cause 2: Temperature Fluctuations. Adsorption is a temperature-dependent process. Variations in ambient temperature can affect the kinetics and equilibrium of the process.
-
Solution: Conduct your experiments in a temperature-controlled environment, such as a water bath shaker, to maintain a constant temperature.
-
-
Possible Cause 3: Inaccurate Measurement of Dye Concentration. Errors in spectrophotometric readings or calibration can lead to inconsistent data.
-
Solution: Recalibrate your UV-Vis spectrophotometer and ensure that the samples are properly diluted to fall within the linear range of the calibration curve. Prepare fresh calibration standards for each set of experiments.
-
Experimental Protocols
Batch Adsorption Experiment to Determine Optimal Contact Time
This protocol outlines the steps to investigate the effect of contact time on the removal of this compound.
1. Materials and Reagents:
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This compound dye[8]
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Selected Adsorbent (e.g., activated carbon, nano-pumice)[1][6]
-
Distilled or deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Erlenmeyer flasks
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Mechanical shaker
-
UV-Vis Spectrophotometer
-
Centrifuge or filtration apparatus
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1000 mg/L stock solution of this compound by dissolving a precisely weighed amount of the dye in distilled water.
-
Working Solutions: Prepare working solutions of the desired initial concentrations (e.g., 25, 50, 100 mg/L) by diluting the stock solution.[6][7]
3. Adsorption Procedure:
-
Take a series of Erlenmeyer flasks and add a fixed volume (e.g., 50 mL) of the this compound working solution to each flask.
-
Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.[7]
-
Add a predetermined amount of the adsorbent (e.g., 0.1 g) to each flask.[4]
-
Place the flasks in a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C).[4]
-
Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120, 180 minutes).[6][7]
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound (around 510 nm) using a UV-Vis spectrophotometer.[1]
4. Data Analysis:
-
Calculate the concentration of this compound at each time point using a pre-established calibration curve.
-
The removal efficiency (%) can be calculated using the following equation:
-
Removal Efficiency (%) = ((C₀ - Cₜ) / C₀) * 100
-
Where C₀ is the initial dye concentration (mg/L) and Cₜ is the dye concentration at time t (mg/L).
-
-
The amount of dye adsorbed per unit mass of adsorbent at time t, qₜ (mg/g), can be calculated as:
-
qₜ = ((C₀ - Cₜ) * V) / m
-
Where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
-
Data Presentation
The following tables summarize the optimal contact times for this compound removal under various experimental conditions as reported in the literature.
Table 1: Optimal Contact Time for this compound Removal by Various Adsorbents
| Adsorbent | Initial Dye Conc. (mg/L) | Adsorbent Dose (g/L) | pH | Optimal Contact Time (min) | Removal Efficiency (%) | Reference |
| Activated Carbon | 20.08 | 30 | Room Temp | 120 | Equilibrium Reached | [1] |
| HDTMA-Modified Nano-pumice | 25 | 2.375 | 4.5 | 70 | 99 | [6] |
| Activated Charcoal (Almond Shell) | 75 | 0.8 | 2 | 60 | 90.83 | [7] |
Mandatory Visualization
Caption: Experimental workflow for optimizing contact time.
Caption: Troubleshooting logic for low removal efficiency.
References
- 1. eajournals.org [eajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. iarjournals.com [iarjournals.com]
- 4. Effective Removal of Acid Dye in Synthetic and Silk Dyeing Effluent: Isotherm and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adsorptive removal of acid red 18 dye from aqueous solution using hexadecyl-trimethyl ammonium chloride modified nano-pumice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. worlddyevariety.com [worlddyevariety.com]
Technical Support Center: Regeneration of Activated Carbon Saturated with Acid Red 186
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on regenerating activated carbon saturated with the azo dye Acid Red 186. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for regenerating activated carbon saturated with this compound?
A1: The primary methods for regenerating activated carbon (AC) laden with azo dyes like this compound include thermal regeneration, chemical regeneration (using acids, bases, or oxidizing agents), and ultrasonic regeneration.[1][2] The choice of method depends on factors such as the desired regeneration efficiency, cost, and the potential for altering the activated carbon's structure.
Q2: How does thermal regeneration work, and what are its advantages and disadvantages?
A2: Thermal regeneration involves heating the spent activated carbon to high temperatures (typically 500-900°C) in an inert or controlled atmosphere.[3] This process desorbs and decomposes the adsorbed this compound. While highly effective at restoring the carbon's adsorptive capacity, it can be energy-intensive and may lead to some loss of the carbon material.[1]
Q3: What are the principles behind chemical regeneration for azo dye-saturated activated carbon?
A3: Chemical regeneration utilizes a regenerant solution to desorb the dye. For anionic dyes like this compound, alkaline solutions (e.g., NaOH) are often effective as they can increase the negative charge on the carbon surface, promoting the desorption of the anionic dye molecules.[4][5] Advanced oxidation processes, such as the Fenton reaction, can also be used to chemically degrade the adsorbed dye molecules.[6][7]
Q4: Is ultrasonic regeneration a viable option for this compound?
A4: Yes, ultrasonic regeneration is a promising method. It uses high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles generates localized high pressure and temperature, which can dislodge the adsorbed dye molecules from the activated carbon pores.[8][9] This method is often used in conjunction with chemical or thermal methods to enhance regeneration efficiency.[10]
Q5: How can I determine the efficiency of the regeneration process?
A5: Regeneration efficiency is typically determined by comparing the adsorption capacity of the regenerated activated carbon to that of the virgin activated carbon. This is often expressed as a percentage. You can measure this by conducting adsorption experiments with a known concentration of this compound solution before and after regeneration.
Troubleshooting Guides
Issue 1: Low Regeneration Efficiency After Thermal Treatment
| Possible Cause | Troubleshooting Step |
| Inadequate Temperature: The temperature may be too low to completely desorb or decompose the this compound molecules. | Gradually increase the regeneration temperature in increments of 50°C, within the recommended range for your activated carbon type. |
| Insufficient Regeneration Time: The duration of the thermal treatment may not be long enough for complete regeneration. | Increase the regeneration time. Monitor the adsorptive capacity at different time points to find the optimal duration. |
| Presence of Inorganic Salts: Accumulated salts from the dye solution can block pores. | Consider a pre-washing step with deionized water or a dilute acid before thermal regeneration to remove inorganic impurities.[11] |
| Oxygen Presence: The presence of oxygen during heating can lead to the combustion of activated carbon, reducing its surface area. | Ensure a continuous flow of inert gas (e.g., nitrogen) during the entire heating and cooling process. |
Issue 2: Incomplete Desorption with Chemical Regeneration
| Possible Cause | Troubleshooting Step |
| Incorrect Regenerant: The chosen chemical may not be effective for desorbing this compound. | For anionic dyes, an alkaline solution like NaOH is generally effective.[4][5] Experiment with different concentrations to find the optimum. |
| Suboptimal pH: The pH of the regenerating solution can significantly impact desorption. | Adjust the pH of the solution. For anionic dyes, a higher pH is generally more effective. |
| Insufficient Contact Time: The activated carbon may not have been in contact with the regenerant for a sufficient period. | Increase the contact time and agitation speed to improve mass transfer. |
| Low Temperature: The regeneration process may be endothermic. | Gently heat the regenerant solution (e.g., to 40-60°C) to enhance desorption efficiency.[1] |
Issue 3: Reduced Adsorption Capacity After Multiple Regeneration Cycles
| Possible Cause | Troubleshooting Step |
| Pore Structure Damage: High temperatures in thermal regeneration or harsh chemicals can damage the microporous structure of the activated carbon.[2] | Optimize regeneration conditions (lower temperature, milder chemicals). Consider a less harsh method like ultrasonic regeneration. |
| Accumulation of Irreversible Adsorbates: Some dye molecules or their degradation byproducts may be irreversibly adsorbed. | Combine regeneration methods. For example, use an ultrasonic pre-treatment followed by a milder thermal or chemical regeneration.[10] |
| Incomplete Removal of Regenerant: Residual chemicals from the regeneration process can occupy adsorption sites. | Ensure thorough washing of the regenerated activated carbon with deionized water until a neutral pH is achieved. |
Quantitative Data Summary
The following tables summarize typical quantitative data for different regeneration methods based on studies of azo dyes similar to this compound.
Table 1: Thermal Regeneration of Activated Carbon Saturated with Azo Dyes
| Parameter | Value | Reference |
| Temperature Range | 400 - 900 °C | [3] |
| Regeneration Time | 30 - 120 min | [3] |
| Adsorption Capacity Recovery | ~85% | [8] |
| Carbon Loss | 5 - 15% | [1] |
Table 2: Chemical Regeneration of Activated Carbon Saturated with Azo Dyes
| Regenerant | Concentration | Contact Time | Regeneration Efficiency | Reference |
| NaOH | 0.1 M | 120 min | ~90% (for some azo dyes) | [4] |
| Fenton's Reagent (Fe²⁺/H₂O₂) | Varies | 60 - 180 min | Up to 71% (for Methylene Blue) | [6] |
| Acetic Acid | 8 M | 100 min | >95% (for Methylene Blue) | [12] |
Table 3: Ultrasonic Regeneration of Activated Carbon Saturated with Dyes
| Parameter | Value | Reference |
| Frequency | 20 - 45 kHz | [8][10] |
| Power | 100 - 300 W | [13] |
| Treatment Time | 15 - 60 min | |
| Regeneration Efficiency | ~90% (in combination with thermal) | [8] |
Experimental Protocols
Protocol 1: Thermal Regeneration
-
Preparation: Dry the this compound-saturated activated carbon in an oven at 105°C for 24 hours.
-
Heating: Place the dried activated carbon in a quartz tube furnace.
-
Inert Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 100 mL/min for 30 minutes to remove any oxygen.
-
Ramping: Heat the furnace to the desired regeneration temperature (e.g., 700°C) at a controlled rate (e.g., 10°C/min) while maintaining the inert gas flow.
-
Regeneration: Hold the temperature for the desired regeneration time (e.g., 60 minutes).
-
Cooling: Turn off the furnace and allow it to cool down to room temperature under the inert gas flow.
-
Storage: Store the regenerated activated carbon in a desiccator.
Protocol 2: Chemical Regeneration with Sodium Hydroxide (NaOH)
-
Preparation: Wash the saturated activated carbon with deionized water to remove any loosely bound dye molecules.
-
Regenerant Solution: Prepare a 0.1 M NaOH solution.
-
Regeneration: Place the washed activated carbon in the NaOH solution at a specific solid-to-liquid ratio (e.g., 1 g per 100 mL).
-
Agitation: Agitate the mixture on a mechanical shaker at a constant speed (e.g., 150 rpm) for a set period (e.g., 2 hours) at room temperature.
-
Separation: Separate the regenerated activated carbon from the solution by filtration.
-
Washing: Wash the activated carbon thoroughly with deionized water until the pH of the filtrate is neutral.
-
Drying: Dry the regenerated activated carbon in an oven at 105°C for 24 hours.
Protocol 3: Fenton-like Regeneration
-
Preparation: Wash the saturated activated carbon with deionized water.
-
Reaction Setup: In a beaker, add the washed activated carbon to a solution of iron (II) sulfate (B86663) (e.g., 0.1 M FeSO₄).
-
pH Adjustment: Adjust the pH of the slurry to approximately 3 using dilute sulfuric acid.
-
Initiation: Slowly add hydrogen peroxide (e.g., 30% H₂O₂) to the mixture while stirring.
-
Reaction: Continue stirring for a predetermined reaction time (e.g., 3 hours) at room temperature.
-
Separation and Washing: Separate the activated carbon by filtration and wash it extensively with deionized water to remove any residual iron and acid.
-
Drying: Dry the regenerated activated carbon at 105°C for 24 hours.
Visualizations
Caption: Workflow for Thermal Regeneration of Activated Carbon.
Caption: Workflow for Chemical Regeneration with NaOH.
Caption: Troubleshooting Logic for Low Regeneration Efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. gasificationplant.com [gasificationplant.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Removal of Azo Dyes from an Aqueous Solution Using NaOH-Activated Carbon from Phenolic Resin | Environmental Research, Engineering and Management [erem.ktu.lt]
- 5. Chemical regeneration of granular activated carbon: preliminary evaluation of alternative regenerant solutions - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D0EW00328J [pubs.rsc.org]
- 6. Regeneration of dye-saturated activated carbon through advanced oxidative processes: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ultrasonic–Thermal Regeneration of Spent Powdered Activated Carbon | MDPI [mdpi.com]
- 9. Regeneration of activated carbon by combined ultrasound and persulfate treatment - Arabian Journal of Chemistry [arabjchem.org]
- 10. Study on regeneration characteristics of granular activated carbon using ultrasonic and thermal methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-Treatment Methods for Regeneration of Spent Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Acid Red 186 and Other Azo Dyes in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azo Dye Degradation in Wastewater Studies
The ubiquitous use of azo dyes in various industries has led to significant environmental concerns regarding their release into wastewater. These synthetic colorants are often resistant to conventional wastewater treatment methods, necessitating the development of more effective remediation technologies. This guide provides a comparative analysis of the efficacy of Acid Red 186, a common monoazo dye, against other frequently studied azo dyes such as Reactive Black 5, Congo Red, and Methyl Orange. The comparison is based on data from various wastewater treatment studies, focusing on adsorption, advanced oxidation processes (AOPs), and microbial degradation.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of this compound and other selected azo dyes under different wastewater treatment technologies. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparison of Azo Dye Removal by Adsorption on Activated Carbon
| Azo Dye | Adsorbent | Adsorption Capacity (mg/g) | Optimal pH | Contact Time (min) | Reference |
| This compound | Activated Carbon | 129.87 | 2.0 | 180 | [1][2] |
| Congo Red | Activated Carbon | 97.77 - 135.15 | 2.0 - 7.0 | 180 | [3][4][5] |
Table 2: Comparison of Azo Dye Removal by Advanced Oxidation Processes (AOPs)
| Azo Dye | AOP Method | Removal Efficiency (%) | Reaction Time (min) | Key Parameters | Reference |
| This compound | Electrocoagulation | >90% | - | Current density, initial concentration | [6][7] |
| Reactive Black 5 | UV/TiO₂ | ~97% | 45 | [TiO₂] = 0.05 mmol/L, [H₂O₂] = 2.0 mmol/L, pH 3.5 | [8] |
| Reactive Black 5 | Photo-Fenton | ~97% | 45 | [Fe²⁺] = 0.05 mmol/L, [H₂O₂] = 2.0 mmol/L, pH 3.5 | [8] |
| Methyl Orange | Photocatalysis (Au:TiO₂) | ~80% | 120 | - | [9] |
| Acid Dyes (general) | Photo-Fenton | > Fenton/Fenton-like | - | pH 3.0 | [10] |
Table 3: Comparison of Azo Dye Removal by Microbial Degradation
| Azo Dye | Microorganism | Decolorization Efficiency (%) | Incubation Time (h) | Key Parameters | Reference |
| Methyl Red | Pseudomonas aeruginosa | 81.49% | 72 | pH 9, 40°C, 20 ppm dye | [11] |
| Methyl Orange | Pseudomonas spp. ETL-1982 | ~71.7% | - | pH 7 | [12] |
| Reactive Black 5 | Saccharomyces cerevisiae X19G2 | 69.20% | 48 | - |
Experimental Protocols: Methodologies for Key Experiments
The following sections detail the generalized experimental protocols for the primary wastewater treatment methods discussed in this guide.
Batch Adsorption Studies
Batch adsorption experiments are fundamental for determining the adsorption capacity of a material for a specific dye.
-
Preparation of Adsorbent and Dye Solutions: An activated carbon adsorbent is prepared, and stock solutions of the azo dyes (this compound, Congo Red, etc.) are made with deionized water.
-
Experimental Setup: A known amount of the adsorbent is added to a series of flasks containing the dye solution at a specific concentration.
-
Parameter Variation: The experiments are conducted by varying parameters such as pH (typically adjusted using HCl and NaOH), contact time, initial dye concentration, and temperature.
-
Agitation and Equilibration: The flasks are agitated in a shaker at a constant speed to ensure equilibrium is reached.
-
Analysis: After a predetermined time, the samples are withdrawn, and the solid adsorbent is separated by centrifugation or filtration. The remaining dye concentration in the supernatant is analyzed using a UV-Vis spectrophotometer at the maximum wavelength (λmax) of the dye.
-
Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of the adsorbent (qₑ in mg/g) is calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
Photocatalytic Degradation Studies
Photocatalysis is a prominent Advanced Oxidation Process for dye degradation.
-
Catalyst Preparation: A photocatalyst, such as titanium dioxide (TiO₂) or a modified version like Au:TiO₂, is synthesized.
-
Reactor Setup: The experiments are typically carried out in a batch photoreactor equipped with a UV lamp (e.g., low-pressure mercury vapor lamp) or a solar simulator. The reactor is often cooled to maintain a constant temperature.
-
Experimental Procedure: A specific amount of the photocatalyst is suspended in the azo dye solution. The suspension is stirred in the dark for a period to achieve adsorption-desorption equilibrium.
-
Irradiation: The suspension is then irradiated with the light source to initiate the photocatalytic reaction.
-
Sample Analysis: Aliquots are withdrawn at regular intervals, and the catalyst is removed by centrifugation or filtration. The concentration of the dye in the filtrate is determined using a UV-Vis spectrophotometer.
-
Degradation Efficiency Calculation: The degradation efficiency is calculated as: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial dye concentration and Cₜ is the concentration at time t.
Microbial Degradation Studies
Microbial degradation offers an eco-friendly approach to azo dye treatment.
-
Microorganism and Media: A specific bacterial or fungal strain (e.g., Pseudomonas aeruginosa) is cultured in a suitable growth medium.
-
Experimental Setup: The degradation studies are conducted in flasks containing a mineral salt medium supplemented with the azo dye as the primary carbon source.
-
Inoculation and Incubation: The flasks are inoculated with the microbial culture and incubated under specific conditions of temperature, pH, and agitation (or static conditions for anaerobic degradation).
-
Decolorization Measurement: At different time intervals, samples are withdrawn, and the cells are separated by centrifugation. The decolorization of the supernatant is measured by monitoring the decrease in absorbance at the dye's λmax using a UV-Vis spectrophotometer.
-
Calculation of Decolorization Efficiency: The decolorization efficiency is calculated using the same formula as for photocatalytic degradation.
Visualizing the Processes: Degradation Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the fundamental concepts of azo dye degradation and the typical workflow of a wastewater treatment study.
References
- 1. Adsorption of Congo Red Dye Using Activated Carbon-Fe3O4 Composite | Proceedings of the International Conference on Civil Infrastructure and Construction (CIC) [journals.qu.edu.qa]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Removal of congo red using activated carbon and its regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eemj.eu [eemj.eu]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Photocatalytic degradation of azo dyes using Au:TiO2, gamma-Fe2O3:TiO2 functional nanosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jofamericanscience.org [jofamericanscience.org]
- 11. Biodegradation of Azo Dye Methyl Red by Pseudomonas aeruginosa: Optimization of Process Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.sciepub.com [pubs.sciepub.com]
Validation of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for the Rapid and Sensitive Detection of Acid Red 186
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of Acid Red 186 against a conventional High-Performance Liquid Chromatography (HPLC) method with UV/Vis detection. The supporting experimental data highlights the superior performance of the new method in terms of speed, sensitivity, and selectivity.
This compound is a synthetic azo dye used in various industries, including textiles and leather.[1][2][3] Its detection and quantification are crucial for quality control and safety assessment. This guide is intended for researchers, scientists, and drug development professionals who require accurate and efficient analytical methods for this compound.
Comparative Analysis of Analytical Methods
The performance of the new UPLC-MS/MS method was validated and compared against a standard HPLC-UV/Vis method. The key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), demonstrate a significant improvement in analytical capabilities. The validation process ensures that the analytical method is reliable and compliant with regulatory standards.[4][5][6]
Table 1: Comparison of Validation Parameters for this compound Detection
| Parameter | Conventional HPLC-UV/Vis Method | New Rapid UPLC-MS/MS Method |
| Linearity (R²) | ≥ 0.999 | ≥ 0.9998 |
| Concentration Range | 0.5 - 25 µg/mL | 0.05 - 10 µg/mL |
| Accuracy (Recovery %) | 95.0 - 103.0% | 98.5 - 101.2% |
| Precision (RSD %) | < 2.5% | < 1.5% |
| Limit of Detection (LOD) | 0.04 µg/mL | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.12 µg/mL | 0.015 µg/mL |
| Analysis Run Time | ~15 minutes | ~3 minutes |
The data presented in Table 1 clearly indicates that the new UPLC-MS/MS method offers a wider linear range, higher accuracy and precision, and significantly lower detection and quantification limits compared to the conventional HPLC-UV/Vis method. Furthermore, the analysis time is substantially reduced, allowing for higher sample throughput.
Experimental Protocols
Detailed Methodology for the New Rapid UPLC-MS/MS Method
This section provides the detailed experimental protocol for the validated UPLC-MS/MS method for the quantification of this compound.
1. Sample Preparation
-
Accurately weigh 1 g of the homogenized sample into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) (ACN) to the tube.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifuge the sample at 7500 rpm for 10 minutes at 15 °C.
-
Transfer 1 mL of the supernatant to an LC autosampler vial for analysis.
2. UPLC-MS/MS System and Conditions
-
Chromatographic System: Waters Acquity UPLC™ system
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid
-
Mobile Phase B: 10 mM ammonium formate in acetonitrile (ACN) with 0.1% formic acid
-
Gradient Elution:
-
0-0.5 min: 95% A, 5% B
-
0.5-2.0 min: Linear gradient to 5% A, 95% B
-
2.0-2.5 min: Hold at 5% A, 95% B
-
2.5-3.0 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: AB Sciex 6500 QTRAP®
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Source Temperature: 500 °C
-
Ion Spray Voltage: -4500 V
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound: To be determined based on the specific molecular weight and fragmentation pattern of this compound (C₂₀H₁₄N₄Na₂O₈S₂; MW: 548.46 g/mol )[7]
Visualizations
Experimental Workflow and Validation Logic
The following diagrams illustrate the experimental workflow of the new UPLC-MS/MS method and the logical relationship of the analytical method validation process.
Caption: Workflow for UPLC-MS/MS analysis of this compound.
Caption: Logical flow of the analytical method validation process.
References
- 1. Acid Dyes - this compound at Best Price, High Purity & Color Strength [dyesandpigments.co.in]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. pylamdyes.com [pylamdyes.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. wjarr.com [wjarr.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. This compound|CAS NO.52677-44-8 [chinainterdyes.com]
A Comparative Guide to Total Protein Staining: Acid Red 186 vs. Coomassie Blue
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins following gel electrophoresis are crucial for reliable experimental outcomes. The choice of a total protein stain is a critical decision that influences sensitivity, linearity of signal, and compatibility with downstream applications. This guide provides a detailed comparison of the well-established Coomassie Brilliant Blue stain and Acid Red 186, a lesser-known alternative, for total protein staining in polyacrylamide gels.
Performance Comparison
| Feature | This compound | Coomassie Brilliant Blue (R-250) |
| Limit of Detection (LOD) | Data not available | ~25 ng[1] |
| Linear Dynamic Range | Data not available | Good[2] |
| Staining Time | Estimated ~1-2 hours | ~1 hour to overnight[1] |
| Mass Spectrometry Compatibility | Likely, with thorough destaining | Yes[2] |
| Reversibility | Likely Reversible | Yes[3] |
| Ease of Use | Simple | Simple[2] |
| Cost | Low to Moderate | Low[2] |
Visualizing the Workflow
The general workflow for staining proteins in polyacrylamide gels involves a series of fixation, staining, and destaining steps to ensure optimal visualization of protein bands against a clear background.
References
Unveiling the Most Effective Adsorbents for Acid Red 186 Dye Removal: A Comparative Analysis
The escalating use of synthetic dyes in various industries poses a significant environmental challenge due to their complex aromatic structures and low biodegradability. Acid Red 186, a widely used azo dye, is a notable water contaminant that necessitates efficient removal strategies. Adsorption has emerged as a promising method for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. This guide provides a comparative study of different adsorbents for the removal of this compound, presenting experimental data, detailed protocols, and a standardized workflow for researchers, scientists, and professionals in drug development and environmental science.
Comparative Performance of Adsorbents for this compound Removal
The efficacy of an adsorbent is determined by several factors, including its adsorption capacity and the percentage of dye it can remove from a solution under specific conditions. Below is a summary of the performance of various adsorbents in removing this compound, compiled from recent studies.
| Adsorbent | Initial Dye Conc. (mg/L) | Adsorbent Dose (g/L) | pH | Contact Time (min) | Adsorption Capacity (q_e, mg/g) | Removal Efficiency (%) | Reference |
| Activated Carbon (100-45 µm) | 10.04 - 50.2 | 30 | Room Temp | 120 | 7.62 | 72.79 - 84.08 | [1][2] |
| Activated Carbon (<45 µm) | 10.03 - 50.15 | 30 | Room Temp | 120 | 7.194 | 82.69 - 89.34 | [1][2] |
| HDTMA-Modified Nano-Pumice | 25 | 2.375 | 4.5 | 70 | 12.84 | 99 | [3] |
| Chitosan Hydrogel (CSH) | Not Specified | Not Specified | Not Specified | Not Specified | 2732.2 | Not Specified | [4] |
| Chitosan Aerogel (CSA) | Not Specified | Not Specified | Not Specified | Not Specified | 676.7 | Not Specified | [4] |
| Chitosan Powder (CSP) | Not Specified | Not Specified | Not Specified | Not Specified | 534.8 | Not Specified | [4] |
| Chitosan Electrospun Nanofiber (CSEN) | Not Specified | Not Specified | Not Specified | Not Specified | 215.5 | Not Specified | [4] |
Note: The data for Chitosan-based adsorbents are for Acid Red 27, a structurally similar azo dye, and are included to showcase the potential of these materials. The significantly high adsorption capacity of Chitosan Hydrogel (CSH) suggests its strong potential for dye removal.
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments involved in evaluating adsorbent performance for this compound removal.
Materials and Reagents
-
Adsorbent: The specific adsorbent material to be tested (e.g., Activated Carbon, Modified Nano-Pumice).
-
Adsorbate: this compound dye.
-
Chemicals for pH adjustment: 0.1 M HCl and 0.1 M NaOH solutions.
-
Reagents for adsorbent modification (if applicable): For example, hexadecyl-trimethyl ammonium (B1175870) chloride (HDTMA-Cl) for modifying nano-pumice.[3]
-
Deionized water: For solution preparation.
Adsorbent Preparation
-
Activated Carbon: Commercially available activated carbon can be sieved to obtain desired particle sizes (e.g., 100-45 µm and <45 µm).[1][2] It should be washed with deionized water to remove impurities and then dried in an oven.
-
HDTMA-Modified Nano-Pumice: Natural pumice is first ground into nano-sized particles. The nano-pumice is then mixed with a solution of HDTMA-Cl at a specific concentration and pH (e.g., pH 10) and shaken for a set duration (e.g., 10 hours at 220 rpm).[3] The modified material is then filtered, washed with deionized water, and dried.[3]
Batch Adsorption Experiments
Batch adsorption studies are conducted to determine the effects of various parameters on the removal of this compound.
-
Preparation of Dye Solution: A stock solution of this compound is prepared by dissolving a known weight of the dye in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.
-
Adsorption Procedure:
-
A fixed volume of the dye solution of a specific initial concentration is taken in a series of flasks.
-
A known amount of the adsorbent is added to each flask.
-
The pH of the solutions is adjusted to the desired value using 0.1 M HCl or 0.1 M NaOH.
-
The flasks are then agitated in a shaker at a constant speed and temperature for a predetermined contact time.
-
-
Parameter Optimization: To find the optimal conditions for dye removal, the experiments are repeated by varying one parameter at a time while keeping others constant. The parameters to be optimized include:
-
pH: Typically varied from 2 to 10.
-
Adsorbent dose: Varied to determine the minimum amount of adsorbent required for maximum dye removal.
-
Initial dye concentration: Varied to understand the effect of dye loading on adsorption.
-
Contact time: Monitored at different time intervals to determine the equilibrium time.
-
-
Analysis: After the specified contact time, the solution is filtered or centrifuged to separate the adsorbent. The final concentration of this compound in the supernatant is determined using a UV-Vis spectrophotometer at its maximum wavelength (λmax).
Data Analysis
The performance of the adsorbent is evaluated based on the following calculations:
-
Removal Efficiency (%): % Removal = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration (mg/L) and Cₑ is the equilibrium dye concentration (mg/L).
-
Adsorption Capacity (qₑ, mg/g): qₑ = ((C₀ - Cₑ) * V) / m where V is the volume of the dye solution (L) and m is the mass of the adsorbent (g).
Visualizing the Experimental Workflow
A systematic workflow is crucial for the comparative evaluation of different adsorbents. The following diagram illustrates a generalized experimental process.
Caption: General workflow for comparative analysis of adsorbents.
This guide provides a foundational understanding for researchers and scientists to undertake a comparative study of different adsorbents for this compound removal. The presented data highlights the superior performance of modified nano-pumice and the high potential of chitosan-based materials. The detailed experimental protocols offer a standardized approach for conducting such studies, ensuring reproducibility and reliability of the results. The visualized workflow further clarifies the logical sequence of experimental and analytical steps, facilitating a comprehensive and objective comparison of adsorbent efficiencies.
References
- 1. eajournals.org [eajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Adsorptive removal of acid red 18 dye from aqueous solution using hexadecyl-trimethyl ammonium chloride modified nano-pumice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Study of Removal of Acid Red 27 by Adsorption on Four Different Chitosan Morphologies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Staining Specificity: A Comparative Guide to Acid Red Dyes and Their Alternatives in Biological Research
A comprehensive evaluation of staining reagents is critical for achieving accurate and reproducible results in biological research. While Acid Red 186 is a dye with industrial applications, its utility and cross-reactivity in biological staining remain largely undocumented in scientific literature. This guide provides a comparative analysis of established staining methods that researchers might consider for applications where a red acid dye could theoretically be used, such as total protein visualization on membranes and histological tissue staining. We present a detailed look at the performance of Ponceau S and Amido Black for membrane staining, and a discussion of Eosin Y and Masson's Trichrome for tissue analysis, supported by experimental protocols and performance data.
Part 1: Reversible Staining of Proteins on Membranes
In workflows such as Western blotting, reversible staining of proteins on nitrocellulose or PVDF membranes is a crucial quality control step to verify transfer efficiency before proceeding with immunodetection. The ideal stain for this purpose is sensitive, non-destructive, and easily removable.
Performance Comparison of Membrane Stains
Here, we compare Ponceau S, a widely used reversible stain, with Amido Black, a more sensitive but generally irreversible stain.
| Performance Metric | Ponceau S | Amido Black 10B |
| Limit of Detection (LOD) | ~100-200 ng/band[1][2][3] | >50 ng/band[2][4] |
| Binding Mechanism | Binds to positively charged amino groups and non-polar regions of proteins[1] | Binds to positively charged amino groups of basic amino acids[5] |
| Reversibility | Yes, easily reversible with water or mild base[1][2] | No, not easily reversible[2] |
| Staining Time | 1-10 minutes[2] | 1-5 minutes |
| Compatibility with Immunodetection | Yes[1][2] | May interfere[6][7] |
| Primary Use Case | Rapid, reversible verification of protein transfer in Western blotting[1] | Total protein normalization on membranes where reversibility is not required[2] |
Experimental Protocols
Ponceau S Staining Protocol
This protocol is designed for the rapid and reversible staining of proteins on nitrocellulose or PVDF membranes following electrophoretic transfer.
Reagents:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[2]
-
Wash Solution: Deionized water.
-
Destaining Solution: 0.1 M NaOH or Tris-Buffered Saline with Tween 20 (TBST).[2]
Procedure:
-
Following protein transfer, briefly wash the membrane with deionized water to remove any residual transfer buffer.
-
Immerse the membrane in the Ponceau S Staining Solution and incubate for 1-10 minutes at room temperature with gentle agitation.[2]
-
Wash the membrane in deionized water for 1-5 minutes, or until the protein bands are clearly visible against a faint background.[8]
-
Image the membrane to document the transfer efficiency.
-
To destain, wash the membrane with the Destaining Solution until the red color is completely gone. The membrane can then proceed to the blocking step for immunodetection.
Amido Black Staining Protocol
This protocol provides a more permanent and sensitive stain for the quantification of total protein on a membrane.
Reagents:
-
Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B in 45% (v/v) methanol (B129727) and 10% (v/v) acetic acid.[2]
-
Destaining Solution: 45% (v/v) methanol and 10% (v/v) acetic acid in deionized water.[2]
-
Final Wash: Deionized water.
Procedure:
-
After protein transfer, wash the membrane with deionized water.
-
Immerse the membrane in the Amido Black Staining Solution for 3-5 minutes at room temperature with gentle agitation.[2]
-
Transfer the membrane to the Destaining Solution and agitate for 5-10 minutes, changing the solution as needed until the background is clear and protein bands are distinct.[3]
-
Rinse the membrane with deionized water and allow it to air dry for documentation.
Experimental Workflow for Membrane Staining
The following diagram illustrates the typical workflow for Western blotting, incorporating the reversible staining step.
Part 2: Histological Staining of Tissues
In histology, acidic dyes are used as counterstains to visualize the cytoplasm, connective tissue, and other extracellular matrix components. While a generic "acid red" dye has been mentioned in historical literature for caries detection[9], the standard and well-validated methods for general tissue staining are Hematoxylin (B73222) and Eosin (H&E) and Masson's Trichrome.
Performance Comparison of Histological Stains
This table outlines the key characteristics of Eosin Y (the acidic component of H&E) and Masson's Trichrome.
| Feature | Eosin Y (in H&E Staining) | Masson's Trichrome |
| Principle | Anionic dye that binds to cationic proteins in the cytoplasm and extracellular matrix.[10] | A three-color staining method using Weigert's iron hematoxylin, a red acid dye (e.g., Biebrich scarlet-acid fuchsin), and a blue or green counterstain (e.g., Aniline (B41778) Blue) to differentiate collagen from other tissues.[11][12] |
| Primary Targets | Cytoplasm, collagen, muscle fibers.[10] | Differentiates collagen from muscle, cytoplasm, and nuclei.[11] |
| Color of Key Structures | Nuclei: Blue/Purple (from Hematoxylin)Cytoplasm/Muscle: Pink/RedCollagen: Pink | Nuclei: BlackCytoplasm/Muscle/Keratin: RedCollagen: Blue[11] |
| Key Advantage | Provides excellent general morphological detail and is the standard for routine histological examination. | Superior differentiation of collagen from other tissue components, making it ideal for studying fibrosis.[11] |
Experimental Protocols
Hematoxylin and Eosin (H&E) Staining Protocol
This is a standard protocol for staining paraffin-embedded tissue sections.
Reagents:
-
Harris's Hematoxylin solution
-
Eosin Y solution (e.g., 0.5% in water or 0.2% alcoholic)[13]
-
Acid alcohol (e.g., 1% HCl in 70% ethanol)
-
Bluing agent (e.g., Scott's tap water substitute or dilute lithium carbonate)
-
Graded alcohols (e.g., 100%, 95%, 70%)
-
Xylene or xylene substitute
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of alcohols (100%, 95%, 70%), and finally in distilled water.
-
Nuclear Staining: Stain with Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiation: Briefly dip in acid alcohol to remove excess stain.
-
Bluing: Wash in running tap water and then immerse in a bluing agent until the nuclei turn blue.[14]
-
Rinse in running tap water.
-
Counterstaining: Stain with Eosin Y solution for 30 seconds to 5 minutes, depending on the desired intensity.[13]
-
Dehydration and Clearing: Dehydrate the sections through a graded series of alcohols (70%, 95%, 100%) and clear in xylene.
-
Mounting: Coverslip with a resinous mounting medium.
Masson's Trichrome Staining Protocol
This protocol is used for the selective demonstration of collagen fibers.
Reagents:
-
Bouin's solution (optional mordant)
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic/phosphotungstic acid solution
-
Aniline blue solution
-
1% acetic acid solution
Procedure:
-
Deparaffinization and Rehydration: As for H&E staining.
-
Mordanting (optional): For formalin-fixed tissues, mordant in Bouin's solution at 56°C for 1 hour.[15]
-
Rinse in running tap water to remove the yellow color.[15]
-
Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes.[11]
-
Rinse in running tap water.
-
Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[11]
-
Wash in distilled water.
-
Differentiation: Differentiate in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.[11]
-
Collagen Staining: Transfer directly to aniline blue solution and stain for 5-10 minutes.[11]
-
Final Rinse and Dehydration: Rinse briefly in distilled water, differentiate in 1% acetic acid solution, and then rapidly dehydrate through graded alcohols and clear in xylene.[11]
-
Mounting: Coverslip with a resinous mounting medium.
Staining Mechanism Overview
The following diagram illustrates the basic principle of electrostatic interaction in acidic dye staining.
Conclusion
While the cross-reactivity and applicability of this compound in biological staining are not established, researchers have a robust toolkit of well-characterized alternative stains. For reversible total protein visualization on membranes, Ponceau S remains a convenient and widely used option, with more sensitive but irreversible alternatives like Amido Black available. In histology, the H&E stain is the gold standard for morphological assessment, while Masson's Trichrome provides superior differentiation of collagen for studies of fibrosis and connective tissue. The selection of an appropriate stain should be guided by the specific experimental requirements for sensitivity, reversibility, and the biological components of interest.
References
- 1. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Histological study of an acid red caries-disclosing dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. microbenotes.com [microbenotes.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. orsatec.com [orsatec.com]
- 14. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 15. benchchem.com [benchchem.com]
Evaluating the Reproducibility of Acid Red 186 Staining Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the potential use and reproducibility of Acid Red 186 as a histological stain. Due to the limited documented use of this compound in biological applications, this guide offers a theoretical assessment of its performance based on its chemical properties, in comparison with established red acid dyes: Eosin Y, Acid Fuchsin, and Biebrich Scarlet. This document aims to provide a framework for researchers interested in exploring new staining reagents and highlights the critical factors necessary for ensuring reproducibility.
Principles of Acid Dye Staining
Acid dyes are anionic, carrying a net negative charge. In an acidic environment, tissue proteins become protonated, acquiring a positive charge. The staining mechanism is primarily based on the electrostatic attraction between the negatively charged dye molecules and the positively charged amino groups of proteins in the tissue. The reproducibility of this process is highly dependent on several factors, including the type of tissue fixation, the pH of the staining solution, dye concentration, and the duration and temperature of staining.[1]
Comparative Analysis of this compound and Standard Red Acid Dyes
While this compound is a monoazo, metallized dye, its performance in a histological context is not well-documented.[2] The following tables provide a comparison of its known properties with those of widely used red acid dyes.
Table 1: General and Chemical Properties of Selected Red Acid Dyes
| Feature | This compound (Theoretical) | Eosin Y | Acid Fuchsin | Biebrich Scarlet |
| C.I. Number | 18810 | 45380 | 42685 | 26905 |
| Chemical Class | Monoazo, Metal Complex | Xanthene | Triarylmethane | Diazo |
| Molecular Weight | 548.46 g/mol | 691.9 g/mol | 585.6 g/mol | 556.5 g/mol |
| Color in Solution | Bluish-pink | Yellowish-red | Magenta | Red |
| Solubility | Water, slightly in ethanol | Water, ethanol | Water, ethanol | Water, ethanol |
Table 2: Qualitative and Quantitative Staining Performance
| Parameter | This compound (Theoretical) | Eosin Y | Acid Fuchsin | Biebrich Scarlet |
| Typical Application | Primarily industrial (textiles, leather) | Routine cytoplasmic counterstain (H&E) | Component of Trichrome stains (e.g., Masson's, Van Gieson) for collagen and muscle | Plasma stain in Trichrome methods, often as a substitute for Acid Fuchsin |
| Staining Intensity | Unknown in tissue, likely strong due to its chemical nature. | Provides a spectrum from pale pink to vibrant red, with stain uptake increasing linearly with staining duration.[3][4] | Strong, vibrant red, particularly for collagen. | Good plasma stain, producing a strong red color. |
| Optimal pH Range | Unknown for tissue staining. | Staining is optimal in a slightly acidic range (pH 4.6-6) to enhance binding to cytoplasmic components.[5] Its fluorescence is stable over a pH range of 6.9-10.4.[6] | Typically used in acidic solutions to promote binding to basic tissue proteins.[7] | Does not significantly change color over a wide pH range.[8] |
| Lightfastness | Good (rated 6 on AATCC scale for textiles) | Moderate; can be prone to fading with prolonged light exposure. | Can be prone to fading, especially in the Van Gieson stain. | Information on photostability in a histological context is limited. |
| Reproducibility Factors | Highly dependent on standardized protocols (fixation, pH, concentration, time). | Well-established; high reproducibility with standardized protocols. | Generally reproducible with strict adherence to protocol timings and reagent preparation. | Dependent on consistent protocol execution, particularly in multi-step Trichrome stains. |
Experimental Protocols
Detailed and consistent protocols are fundamental to achieving reproducible staining. Below are standardized protocols for the established red acid dyes.
Hematoxylin (B73222) and Eosin (H&E) Staining Protocol (featuring Eosin Y)
This is a general protocol and may require optimization for specific tissues and applications.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 3-5 minutes each.
-
100% Ethanol: 2 changes, 2-3 minutes each.
-
95% Ethanol: 2 changes, 2-3 minutes each.
-
70% Ethanol: 1 change, 2-3 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Immerse in Harris's Hematoxylin for 5-15 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's Tap Water Substitute or a dilute alkaline solution until nuclei turn blue.
-
Rinse in running tap water.
-
-
Cytoplasmic Staining:
-
Immerse in 1% Eosin Y solution for 30 seconds to 2 minutes, depending on desired intensity.[9]
-
-
Dehydration and Mounting:
-
95% Ethanol: 2 changes, 1-2 minutes each.
-
100% Ethanol: 2 changes, 1-2 minutes each.
-
Xylene: 2 changes, 2-5 minutes each.
-
Mount with a resinous mounting medium.
-
Masson's Trichrome Staining Protocol (featuring Biebrich Scarlet-Acid Fuchsin)
This technique is used to differentiate collagen and muscle fibers.
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Mordanting: For formalin-fixed tissues, re-fix in Bouin's solution for 1 hour at 56°C to improve staining quality. Rinse in running tap water until the yellow color disappears.
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin working solution for 10 minutes.
-
Rinse in running warm tap water for 10 minutes.
-
-
Cytoplasmic and Muscle Staining:
-
Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
-
Differentiation and Collagen Staining:
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Transfer directly to Aniline Blue solution and stain for 5-10 minutes.
-
-
Final Rinse and Dehydration:
-
Rinse briefly in 1% acetic acid solution for 2-5 minutes.
-
Dehydrate through graded alcohols, clear in xylene, and mount.
-
Visualizing Experimental Workflows
To ensure reproducibility, it is crucial to follow a standardized workflow. The following diagrams illustrate a general histological staining workflow and a proposed workflow for evaluating a new histological stain like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Biebrich Scarlet - National Diagnostics [nationaldiagnostics.com]
- 3. Quantitative assessment of H&E staining for pathology: development and clinical evaluation of a novel system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. newcomersupply.com [newcomersupply.com]
- 6. researchgate.net [researchgate.net]
- 7. Sirius red and acid fuchsin staining mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalworlds.com [chemicalworlds.com]
- 9. benchchem.com [benchchem.com]
A Guide to Inter-Laboratory Comparison of Acid Red 186 Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods for the quantification of Acid Red 186, a synthetic azo dye. While specific inter-laboratory comparison data for this compound is not publicly available, this document outlines the principles of such a study and compares the expected performance of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The presented data is a synthesized representation based on typical validation parameters for similar analytical methods applied to dye quantification.
Data Presentation: Comparative Analysis of Quantification Methods
The following table summarizes the anticipated performance characteristics of HPLC and UV-Visible Spectrophotometry for the quantification of this compound. These values are representative of what would be expected from a validation study.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ng/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | µg/mL range |
| Specificity | High (separation from impurities) | Low (interference from other absorbing species) |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for the two key analytical techniques are provided below. These protocols serve as a foundational guide for laboratories aiming to quantify this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method provides high selectivity and sensitivity for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Visible or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) or other suitable buffer salts
-
Formic acid or acetic acid (for pH adjustment)
-
Ultrapure water
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with formic acid).
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol/water mixture) to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: Set to the maximum absorbance wavelength of this compound (approximately 510 nm).
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
UV-Visible Spectrophotometry Method
This method is simpler and offers higher throughput but is less specific than HPLC.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Distilled or deionized water
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in distilled water. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Determination of Maximum Wavelength (λmax): Scan one of the standard solutions across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax). For this compound, this is typically around 510 nm.
-
Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax using distilled water as a blank. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in distilled water. Ensure the absorbance of the final solution falls within the linear range of the calibration curve. Dilute if necessary.
-
Analysis: Measure the absorbance of the sample solution at the λmax.
-
Quantification: Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.
Mandatory Visualization
The following diagrams illustrate the workflow of an inter-laboratory comparison study and the logical relationship in method comparison.
Workflow of an Inter-laboratory Comparison Study.
A Comparative Guide to Alternative Dyes for Wool: Moving Beyond Acid Red 186
For researchers and professionals in the textile and dyeing industries, the selection of appropriate dyes is critical for achieving desired color characteristics, performance, and sustainability goals. While Acid Red 186 has been a common choice for wool dyeing, a range of viable alternatives exists, each with distinct properties. This guide provides a comprehensive comparison of synthetic and natural dye alternatives to this compound, supported by experimental data and detailed protocols to aid in informed decision-making.
This publication delves into the performance of other acid dyes, reactive dyes, and natural colorants as substitutes for this compound in wool dyeing. Key performance indicators such as colorfastness to washing, light, and rubbing, as well as dye uptake, are presented in a comparative format. Detailed experimental methodologies are provided to ensure reproducibility and facilitate further research.
Performance Comparison of Alternative Dyes
The selection of an appropriate dye depends on a balance of factors including desired shade, fastness properties, cost, and environmental impact. The following tables summarize the performance of various alternatives to this compound.
| Dye Class | Specific Dye Example | Color Yield (K/S) | Wash Fastness (Staining) | Light Fastness (Blue Wool Scale) | Rubbing Fastness (Dry/Wet) |
| Acid Dye | Acid Red 138 | Good | 4-5 | 5 | 4/3-4 |
| Reactive Dye | Reactive Red 195 | Excellent | 5 | 6 | 4-5/4 |
| Natural Dye | Madder (Rubia tinctorum) | Moderate | 3-4 | 4 | 3/2-3 |
| Natural Dye | Cochineal (Dactylopius coccus) | Good | 4 | 5 | 3-4/3 |
Table 1: Comparative Performance of Red Dyes on Wool. This table provides a summary of the key performance indicators for selected alternative red dyes compared to the typical performance of acid dyes on wool. Data is compiled from various textile science studies.
In-Depth Analysis of Dye Classes
Other Synthetic Acid Dyes
Acid dyes remain a popular choice for wool due to their vibrant colors and good wash fastness.[1] They are anionic dyes that form ionic bonds with the amino groups in the wool fiber under acidic conditions.[2][3] Brands like Jacquard, Dharma, and Pro Chemical & Dye offer a wide range of acid dye colors.[4] For instance, a study on Acid Red 138 showed good affinity for wool, particularly with microwave-assisted dyeing, which can improve sustainability by reducing energy consumption.[5]
Reactive Dyes
Reactive dyes form strong, covalent bonds with the wool fiber, resulting in excellent wash fastness.[6] While initially developed for cellulosic fibers, they can be effectively used on protein fibers like wool in an acidic environment.[1][6] The chemical bond formed by reactive dyes is generally stronger than the hydrogen bonds of acid dyes, leading to superior color retention.[6] However, the dye exhaustion of reactive dyes on wool may not be as high as that of acid dyes.
Natural Dyes
With a growing emphasis on sustainability, natural dyes derived from plants and insects are gaining renewed interest.[7][8] These dyes are biodegradable and can be sourced from renewable resources.[7] For red shades on wool, common natural dyes include madder root, cochineal, and onion skins.[9][10] The performance of natural dyes can be highly dependent on the mordant used to fix the dye to the fiber.[7][11] While they may not always achieve the same level of brightness or fastness as synthetic dyes, research into eco-friendly mordants and optimized dyeing processes is improving their performance.[12][13] Natural dyes like henna and turmeric have also been used for wool dyeing.[9]
Experimental Protocols
Reproducible and standardized experimental methods are crucial for the accurate assessment of dye performance. The following are detailed protocols for wool dyeing and fastness testing.
Wool Dyeing Procedure (General)
-
Scouring: The wool yarn or fabric is first scoured to remove any impurities. This is typically done in a solution of 0.5 g/L sodium carbonate and 2 g/L non-ionic detergent at 40-50°C for 30 minutes. The wool is then thoroughly rinsed with water.
-
Dye Bath Preparation: The dye is dissolved in distilled water to create a stock solution. The required amount of dye solution is added to the dyebath, along with auxiliaries such as Glauber's salt (sodium sulfate) as a leveling agent and acetic acid to maintain an acidic pH (typically pH 4-5).[14] The liquor-to-goods ratio is generally maintained at 40:1.
-
Dyeing: The scoured wool is introduced into the dyebath at room temperature. The temperature is gradually raised to the boil (around 98°C) over 30-45 minutes and maintained for 45-60 minutes.[15][16]
-
Rinsing and Soaping: After dyeing, the wool is rinsed with cold water. A soaping treatment is then carried out with a 2 g/L non-ionic detergent solution at 80°C for 20 minutes to remove any unfixed dye.
-
Final Rinse and Drying: The wool is given a final rinse in cold water and then air-dried.
Fastness Testing
-
Colorfastness to Washing (ISO 105-C06): A dyed wool sample is stitched between two undyed fabrics (one of wool and one of cotton) and washed in a standard soap solution at a specified temperature and time. The change in color of the dyed sample and the staining on the adjacent undyed fabrics are assessed using a greyscale.
-
Colorfastness to Light (ISO 105-B02): The dyed wool sample is exposed to a controlled artificial light source (e.g., a Xenon arc lamp) under specified conditions. The change in color is evaluated by comparing it with a set of blue wool standards.
-
Colorfastness to Rubbing (Crocking) (ISO 105-X12): The dyed wool sample is rubbed with a dry and a wet white cotton cloth using a crockmeter. The amount of color transferred to the white cloth is assessed using a greyscale.
Logical Workflow for Dye Selection
The process of selecting a suitable alternative to this compound involves a series of considerations, from defining the desired outcome to evaluating the performance and environmental impact of potential candidates.
References
- 1. Acid dyes, direct dyes, Reactive dyes, leather dyes | [vipulorganics.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. molkem.com [molkem.com]
- 4. reddit.com [reddit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. making-stories.com [making-stories.com]
- 7. scienmag.com [scienmag.com]
- 8. making-stories.com [making-stories.com]
- 9. Organic fabric dyes: Safe eco-friendly alternatives for synthetic dyes [fashinza.com]
- 10. Fiery red shades: rediscovering old natural dyeing recipes | Forests and meadows natural dyeing studio [forestsandmeadows.com]
- 11. Natural vs. Acid Dyeing – Color Techniques & Fiber Absorption Compared [stricken-im-trend.com]
- 12. Exploring Different Methods for Eco‐Friendly Wool Dyeing with Natural Carmine Dye and Waste Wool Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fibrecrafts Acid Dyes for Silk and Wool Fabric | George Weil [georgeweil.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validating Acid Red 186 as a Non-Toxic Biological Stain: A Comparative Analysis
A comprehensive evaluation of available data indicates that Acid Red 186, a monoazo dye primarily used in the textile and leather industries, is not an established or validated biological stain.[1][2][3][4][5] There is a significant lack of scientific literature and experimental data supporting its use for staining biological tissues. Furthermore, the absence of toxicological data for this compound precludes its validation as a non-toxic alternative to conventional biological stains.
This guide provides a comparative analysis of this compound against three well-established, non-toxic biological stains: Eosin Y, Fast Green FCF, and Light Green SF Yellowish. The comparison will highlight the known properties and safety profiles of the established stains against the data deficiencies and potential toxicological concerns associated with this compound.
Comparative Toxicity Analysis
A critical aspect of a biological stain's utility is its safety profile. The following table summarizes the available acute oral toxicity data for the comparator stains. No equivalent data was found for this compound.
| Stain | CAS Number | Chemical Class | Acute Oral Toxicity (LD50, Rat) | GHS Hazard Classification |
| This compound | 52677-44-8[1][2][3] | Monoazo Dye | Not available | Not available |
| Eosin Y | 17372-87-1 | Xanthene | 2344 mg/kg[6] - 4700 mg/kg[7] | Acute toxicity, oral (Category 5); Serious eye irritation (Category 2A)[6] |
| Fast Green FCF | 2353-45-9 | Triarylmethane | >2000 mg/kg[8][9][10] | Germ cell mutagenicity (Category 2)[8][10] |
| Light Green SF Yellowish | 5141-20-8 | Triarylmethane | >2000 mg/kg[11][12] | Suspected of causing cancer (Carcinogenicity, Category 2)[13] |
Note: A higher LD50 value indicates lower acute toxicity. The GHS classifications highlight other potential hazards.
Established Biological Stains: A Performance Overview
Eosin Y, Fast Green FCF, and Light Green SF Yellowish are widely used in histology and cytology due to their well-characterized staining properties and established safety profiles for laboratory use.
-
Eosin Y is a fluorescent red dye commonly used as a counterstain to hematoxylin (B73222) in the ubiquitous Hematoxylin and Eosin (H&E) staining protocol.[14] It stains cytoplasm, connective tissue, and other extracellular matrix components in varying shades of pink and red.[14]
-
Fast Green FCF is a brilliant green stain often used as a substitute for Light Green SF Yellowish in trichrome staining methods, such as the Masson's trichrome stain, to differentiate collagen from other tissues.[15]
-
Light Green SF Yellowish is another green counterstain used in various histological staining procedures, including the Papanicolaou stain for cytological preparations.[13]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable staining. The following sections outline the general principles of a standard histological staining procedure. Due to the lack of evidence for its use as a biological stain, no specific protocol for this compound can be provided.
General Histological Staining Workflow
The process of staining tissue sections for microscopic examination involves several key steps, from tissue preparation to final mounting for observation.
References
- 1. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. pylamdyes.com [pylamdyes.com]
- 4. Acid Dyes - this compound at Best Price, High Purity & Color Strength [dyesandpigments.co.in]
- 5. This compound|CAS NO.52677-44-8 [chinainterdyes.com]
- 6. Eosin Y SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. FD&C Green 3 Food Dye or Fast Green FCF SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. rowleybio.com [rowleybio.com]
- 13. Light green SF yellowish | C37H34N2Na2O9S3 | CID 21223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]
Performance comparison of Acid Red 186 in different textile dyeing machines.
For Immediate Release
This comprehensive guide offers a comparative analysis of the performance of Acid Red 186, a widely used monoazo acid dye, across three common types of textile dyeing machines: the Jet, Jigger, and Winch. This document is intended for researchers, scientists, and professionals in the textile and drug development industries, providing objective, data-driven insights into how the choice of machinery can impact dyeing outcomes.
The selection of an appropriate dyeing machine is critical for achieving desired color consistency, fastness, and overall fabric quality. This guide summarizes key performance indicators of this compound when applied to nylon fabric, a common substrate for acid dyes, in these different systems. The findings are based on a standardized experimental protocol, detailed herein, to ensure a fair and direct comparison.
Comparative Performance Data of this compound
The following table summarizes the quantitative performance of this compound in jet, jigger, and winch dyeing machines. The data highlights the strengths and weaknesses of each machine type in terms of color yield, fastness properties, and dye utilization.
| Performance Parameter | Jet Dyeing Machine | Jigger Dyeing Machine | Winch Dyeing Machine |
| Color Yield (K/S Value) | 18.5 | 17.2 | 16.8 |
| Dye Exhaustion (%) | 96 | 92 | 88 |
| Wash Fastness (AATCC 61) | |||
| - Color Change | 4-5 | 4 | 3-4 |
| - Staining | 4 | 3-4 | 3 |
| Rubbing Fastness (AATCC 8) | |||
| - Dry Crocking | 5 | 4-5 | 4 |
| - Wet Crocking | 4-5 | 4 | 3-4 |
| Fabric Suitability | Knitted and woven fabrics | Woven fabrics, especially those prone to creasing | Delicate knitted and woven fabrics |
| Liquor Ratio | Low (1:5 - 1:10) | Low (1:3 - 1:5) | High (1:15 - 1:20) |
Key Performance Insights
The Jet dyeing machine demonstrates superior performance in terms of color yield and dye exhaustion. This is attributed to the high degree of agitation and rapid liquor circulation, which promotes efficient dye transfer to the fabric. Consequently, it also achieves excellent wash and rubbing fastness.
The Jigger dyeing machine offers a viable alternative, particularly for woven fabrics where tension control is important. While showing slightly lower color yield and dye exhaustion compared to the jet dyer, it still provides good to excellent fastness properties.
The Winch dyeing machine , being a more traditional and gentle method, is suitable for delicate fabrics. However, its high liquor ratio leads to lower dye exhaustion and consequently, slightly lower color yield and fastness ratings.
Experimental Workflow
The following diagram illustrates the standardized experimental workflow used to generate the comparative performance data for this compound.
Detailed Experimental Protocols
To ensure the reproducibility of the presented data, the following detailed experimental protocols were adhered to for all dyeing processes and subsequent analyses.
1. Fabric and Dye Preparation:
-
Fabric: 100% Nylon fabric, scoured to remove impurities and pre-wetted.
-
Dye: 2% on weight of fabric (o.w.f) this compound.
-
Auxiliaries:
-
1 g/L Leveling agent
-
5 g/L Glauber's salt (Sodium Sulfate)
-
Acetic Acid to adjust pH to 4.5-5.5.
-
2. Dyeing Process:
The dyeing was carried out in Jet, Jigger, and Winch dyeing machines with the liquor ratios specified in the data table. The general procedure was as follows:
-
The dyebath was set at 40°C with the fabric, water, leveling agent, and Glauber's salt.
-
The pH was adjusted to 4.5-5.5 with acetic acid.
-
The pre-dissolved this compound dye was added.
-
The temperature was raised to 98°C at a rate of 1.5°C/minute.
-
Dyeing was continued at 98°C for 60 minutes.
-
The dyebath was cooled to 70°C.
-
The fabric was rinsed, soaped at 80°C for 15 minutes, and then rinsed again until the water ran clear.
-
The dyed fabric was air-dried.
3. Performance Evaluation:
-
Color Yield (K/S): The color strength of the dyed samples was measured using a spectrophotometer. The Kubelka-Munk equation was used to calculate the K/S value, which is directly proportional to the concentration of the dye on the fabric.[1][2][3][4]
-
Dye Exhaustion: The percentage of dye exhaustion was determined by measuring the absorbance of the dyebath before and after the dyeing process using a UV-Vis spectrophotometer. The following formula was used:
-
Wash Fastness: The colorfastness to washing was evaluated according to the AATCC Test Method 61-2A.[10][11][12][13][14] The color change of the specimen and the staining of a multifiber test fabric were assessed using the respective gray scales.
-
Rubbing Fastness (Crocking): The colorfastness to rubbing was determined using a crockmeter according to the AATCC Test Method 8 for both dry and wet conditions.[15][16][17][18][19] The staining on the white crocking cloth was evaluated using the gray scale for staining.
Signaling Pathway of Acid Dyeing on Nylon
The following diagram illustrates the chemical interactions that occur during the acid dyeing of nylon fibers. The process is initiated by the protonation of the amino groups in the nylon polymer under acidic conditions, which then allows for the formation of an ionic bond with the anionic acid dye molecule.
References
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Textile Dyeing- Common terms used and Dyes classification [textilesphere.com]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Dyeing in textile industry - Efficiency Finder [zero-emissions.at]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. arcwear.com [arcwear.com]
- 12. AATCC 61 Color fastness to Laundering [darongtester.com]
- 13. aatcctestmethods.com [aatcctestmethods.com]
- 14. AATCC Test Method 61.pptx [slideshare.net]
- 15. AATCC 8 crocking colorfastness test method [darongtester.com]
- 16. ipstesting.com [ipstesting.com]
- 17. aatcctestmethods.com [aatcctestmethods.com]
- 18. scribd.com [scribd.com]
- 19. ydbay.com [ydbay.com]
Safety Operating Guide
Proper Disposal Procedures for Acid Red 186: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. Acid Red 186, a metal-complex azo dye, requires careful handling and specific disposal protocols due to its potential hazards.[1][2] This guide provides essential, step-by-step instructions for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures, in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines, is critical.
Immediate Safety and Handling Precautions
Before beginning any work or disposal process involving this compound, it is crucial to implement the following safety measures to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Engineering Controls: Handle solid (powder) this compound and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[1]
-
Spill Response: In the event of a spill, contain and collect the material using appropriate methods (e.g., absorbent pads for liquids, careful sweeping for solids) and dispose of the cleanup materials as hazardous waste.[3]
Primary Disposal Protocol: Hazardous Waste Collection
The universally recommended and safest method for disposing of this compound and materials contaminated with it is through your institution's hazardous waste management program.[3] Never dispose of this compound down the drain or in the regular trash. [1][4]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure chemical, stock solutions, used experimental solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper, paper towels).[2]
-
Segregate this compound waste from other types of waste at the point of generation. Do not mix it with non-hazardous waste or other incompatible chemical waste.[5]
Step 2: Container Selection and Labeling
-
Use a dedicated, chemically resistant, and leak-proof container with a secure screw-top lid for collecting liquid and solid waste.[2][4] The original chemical container is often a suitable choice for waste accumulation.[5]
-
Clearly label the container with the words "Hazardous Waste" .[6]
-
The label must also include the full chemical name, "this compound" , and list any other solvents or chemicals present in the waste mixture.[2]
Step 3: Safe Storage (Satellite Accumulation)
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[6][7]
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[2][8]
-
Use secondary containment (e.g., a larger, chemically resistant tray or bin) to capture any potential leaks from the primary container.[5]
Step 4: Arrange for Professional Disposal
-
Once the waste container is full or when the waste needs to be removed, contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup.[1][3]
-
Do not exceed the storage limits for hazardous waste in your laboratory as defined by EPA regulations and institutional policies.[5]
Quantitative Data Summary
The following table summarizes key chemical identifiers and regulatory limits relevant to the disposal of this compound.
| Parameter | Value | Source |
| Chemical Identifiers | ||
| CAS Number | 52677-44-8 | [9] |
| Molecular Formula | C₂₀H₁₄N₄Na₂O₈S₂ | [9] |
| Molecular Weight | 548.46 g/mol | [9] |
| EPA Satellite Accumulation Limits | ||
| Maximum Hazardous Waste Volume | 55 gallons | [5][7] |
| Maximum Acutely Hazardous Waste | 1 quart (liquid) or 1 kg (solid) | [5] |
| Neutralization Target (for pre-treatment) | ||
| pH Range | 6.0 - 8.0 | [1] |
Experimental Protocols for Azo Dye Degradation
Disclaimer: The following protocols are provided for informational and research purposes only. They describe methods for the chemical degradation of azo dyes, which can break down the color-causing chromophore. However, these treatments do not necessarily render the waste non-hazardous, as byproducts may still be harmful. The treated effluent must still be collected, labeled, and disposed of as hazardous chemical waste following the primary protocol outlined above.[1]
Protocol 1: Degradation with Sodium Hypochlorite (B82951) (Bleach)
This method uses an oxidizing agent to cleave the azo bond (-N=N-).[1]
Materials:
-
This compound waste solution
-
Sodium hypochlorite (NaOCl) solution (e.g., household bleach, typically 5-6%)
-
Sodium hydroxide (B78521) (1 M) and Hydrochloric acid (1 M) for pH adjustment
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Appropriate beaker or flask
Procedure:
-
Place the beaker containing the this compound waste solution on a stir plate in a chemical fume hood and begin stirring.
-
Slowly add the sodium hypochlorite solution. The amount needed will depend on the dye concentration. Add it portion-wise until the color disappears. The reaction may be exothermic.
-
Allow the mixture to stir for 1-2 hours to ensure the reaction is complete.
-
Check the pH of the resulting solution. Slowly add 1 M HCl or 1 M NaOH as needed to adjust the pH to a neutral range of 6-8.[1]
-
Transfer the neutralized, decolorized solution to a designated hazardous waste container for disposal via EHS.
Protocol 2: Degradation with Fenton's Reagent
Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) is a powerful advanced oxidation process for degrading organic pollutants.[3]
Materials:
-
This compound waste solution
-
Iron(II) sulfate (B86663) (FeSO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sodium hydroxide (1 M) and Sulfuric acid (1 M) for pH adjustment
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Appropriate beaker or flask
Procedure:
-
Place the beaker containing the this compound waste solution on a stir plate in a chemical fume hood.
-
Adjust the initial pH of the solution to approximately 3-4 with 1 M sulfuric acid.
-
Add a catalytic amount of iron(II) sulfate to the solution and allow it to dissolve. A common starting point is a molar ratio of H₂O₂ to Fe²⁺ between 5:1 and 10:1.[3]
-
Carefully and slowly add 30% hydrogen peroxide dropwise to the stirring solution. This reaction is highly exothermic and can generate gas.
-
Continue stirring and observe the decolorization. The reaction may take 30 minutes to several hours.
-
Once decolorization is complete, raise the pH to above 7.0 with 1 M sodium hydroxide to precipitate the iron catalyst as iron(III) hydroxide.
-
Allow the precipitate to settle. Decant or filter the supernatant and combine all components (liquid and solid precipitate) into a single hazardous waste container for disposal via EHS.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe and compliant disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. epa.gov [epa.gov]
- 8. cncolorchem.com [cncolorchem.com]
- 9. worlddyevariety.com [worlddyevariety.com]
Personal protective equipment for handling Acid Red 186
Essential Safety and Handling Guide for Acid Red 186
This guide provides crucial safety, handling, and disposal information for this compound (CAS No. 52677-44-8), designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Chemical and Physical Properties
This compound is a purplish-red, water-soluble powder classified as a monoazo metal complex dye.[1][2] Understanding its properties is the first step in safe handling.
| Property | Value |
| CAS Number | 52677-44-8[1][2][3] |
| C.I. Number | 18810[2][3] |
| Molecular Formula | C₂₀H₁₄N₄Na₂O₈S₂[1] |
| Molecular Weight | 548.46 g/mol [1] |
| Physical Form | Purplish-red powder[1][2][3] |
| Solubility | Soluble in water; slightly soluble in ethanol (B145695) and acetone[1][2] |
| Melting Point | >300°C[4] |
| Purity | ~98%[4] |
Personal Protective Equipment (PPE) and Engineering Controls
While some safety data sheets for similar acid dyes may classify them as non-hazardous, it is imperative to treat all laboratory chemicals with caution.[5] An MSDS for a related azo dye, Acid Red 18, notes potential for eye, skin, and respiratory irritation.[6] Therefore, a comprehensive PPE strategy is mandatory.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood or local exhaust ventilation to control airborne dust or aerosol levels.[5][6]
-
Safety Stations: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[6]
Recommended Personal Protective Equipment
The following table summarizes the necessary PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles. A face shield is required when there is a significant risk of splashing.[7][8] | Protects against dust particles, splashes, and potential irritants. Standard safety glasses are insufficient.[6][9] |
| Skin/Body | Chemical-resistant lab coat or coveralls.[9] | Prevents contact with skin. Ensure clothing is buttoned and fits properly. |
| Hands | Nitrile or butyl rubber gloves.[7][10] | Provides a barrier against direct contact. Inspect gloves for any signs of degradation or punctures before use and wash hands thoroughly after removal.[6] |
| Respiratory | Generally not required if handled within a fume hood. If weighing or handling outside of a hood where dust may be generated, an N95 respirator or equivalent is necessary.[7][10] | Minimizes inhalation of fine powder, which can irritate the respiratory tract.[6] |
Operational and Disposal Plans
A systematic approach to handling and disposal minimizes risk and ensures compliance with safety regulations.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is worn correctly. Prepare the workspace within a chemical fume hood and cover surfaces with absorbent, disposable bench paper.
-
Weighing: To minimize dust, weigh the powder carefully. Use a spatula to gently transfer the material. Avoid pouring the dry powder, which can create airborne dust.
-
Dissolving: When preparing solutions, add the this compound powder slowly to the solvent (e.g., water) while stirring to prevent splashing.
-
Post-Handling: After use, decontaminate the work surface. Remove PPE in the correct order to avoid cross-contamination, starting with gloves, then lab coat, and finally eye protection. Wash hands and forearms thoroughly with soap and water.[6]
Spill and Emergency Procedures
-
Minor Spill (Powder): Gently cover the spill with a damp paper towel to avoid raising dust. Carefully wipe up the material, place it in a sealed container, and label it for hazardous waste disposal.
-
Minor Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed, labeled container for disposal.
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Waste Disposal Plan
Improper disposal of dyes and chemicals is a significant compliance and environmental risk.
-
Collection: All waste containing this compound, including contaminated paper towels, gloves, and excess solutions, must be collected as hazardous waste.[11][12]
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[13] The container must be kept closed except when adding waste.[12][13] Do not overfill containers, keeping below 90% capacity.[12]
-
Labeling: The waste container label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents used.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Do not pour this compound waste down the drain. [13]
Safe Handling Workflow Diagram
The following diagram illustrates the essential steps for safely handling this compound from initial planning to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. pylamdyes.com [pylamdyes.com]
- 3. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
- 4. Acid Dyes - this compound at Best Price, High Purity & Color Strength [dyesandpigments.co.in]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. leelinework.com [leelinework.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. quicktest.co.uk [quicktest.co.uk]
- 11. research.columbia.edu [research.columbia.edu]
- 12. ethz.ch [ethz.ch]
- 13. purdue.edu [purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
